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Ethyl 5-oxodecanoate Documentation Hub

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  • Product: Ethyl 5-oxodecanoate
  • CAS: 93919-00-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of Ethyl 5-oxodecanoate

[1][2][3] Executive Summary Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized aliphatic ester characterized by a -keto functionality.[1][2][3][4][5] Widely utilized in flavor chemistry for its potent creamy, fruity...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized aliphatic ester characterized by a


-keto functionality.[1][2][3][4][5] Widely utilized in flavor chemistry for its potent creamy, fruity, and dairy-like olfactory profile, it serves as a critical high-impact aroma chemical in the food and beverage industry (FEMA 4457). Beyond its organoleptic utility, the molecule represents a versatile intermediate in organic synthesis, offering dual electrophilic sites (ester carbonyl and ketone carbonyl) amenable to selective functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profile.

Part 1: Molecular Identification & Physicochemical Profile

Nomenclature & Identifiers
Parameter Detail
IUPAC Name Ethyl 5-oxodecanoate
Common Synonyms 5-Oxodecanoic acid ethyl ester; Decanoic acid, 5-oxo-, ethyl ester
CAS Number 93919-00-7
FEMA Number 4457
Molecular Formula C₁₂H₂₂O₃
SMILES CCCCCC(=O)CCCC(=O)OCC
InChI Key ZAHUTEIIIFGYHV-UHFFFAOYSA-N
Physical Properties

The following data represents the standard physicochemical consensus for high-purity (>95%) grades used in research and industry.

Property Value / Range Condition
Molecular Weight 214.30 g/mol -
Physical State Clear, colorless liquid@ 20°C
Odor Profile Fruity, waxy, dairy, creamyPure substance
Boiling Point 290.00 – 294.00 °C@ 760 mmHg
Density (Specific Gravity) 0.943 – 0.953 g/cm³@ 20°C
Refractive Index (

)
1.433 – 1.439@ 20°C
Flash Point ~124 °C (256 °F)Closed Cup
Solubility (Water) Insoluble (~167 mg/L)@ 25°C (Est.)[2][5]
Solubility (Solvent) Soluble in Ethanol, Oils-
LogP (Octanol/Water) 2.8 – 3.08Calculated

Part 2: Synthetic Methodology

To ensure high purity and regioselectivity, the synthesis of Ethyl 5-oxodecanoate is best approached via the ring-opening of 2-acylcycloalkanones . This method avoids the polymerization side-reactions common in direct Michael additions and provides a robust, self-validating pathway.

The Retro-Claisen Route (Recommended)

This protocol utilizes the reactivity of enamines to acylate a cyclic ketone, followed by a base-mediated ring cleavage (Retro-Claisen) to generate the linear keto-acid precursor.

Step-by-Step Protocol:
  • Enamine Formation:

    • Reactants: Cyclopentanone + Pyrrolidine (Catalytic p-TsOH).

    • Process: Reflux in toluene with a Dean-Stark trap to remove water.

    • Mechanism: Condensation forms 1-(1-cyclopenten-1-yl)pyrrolidine.

  • Acylation (C-Alkylation):

    • Reactants: Enamine + Pentanoyl Chloride (Valeryl Chloride).

    • Process: Add acid chloride dropwise at 0°C in anhydrous solvent (CH₂Cl₂).

    • Intermediate: Hydrolysis of the iminium salt yields 2-pentanoylcyclopentanone.

  • Retro-Claisen Ring Opening:

    • Reactants: 2-Pentanoylcyclopentanone + Sodium Ethoxide (NaOEt) in Ethanol.

    • Process: Reflux. The ethoxide attacks the ring carbonyl (not the side chain), leading to ring cleavage between C1 and C2.

    • Result: Formation of Ethyl 5-oxodecanoate directly (via in situ esterification) or 5-oxodecanoic acid (if aqueous base is used, followed by separate esterification).

Synthesis Pathway Diagram

SynthesisPathway start Cyclopentanone (C5 Ring) enamine Enamine Intermediate start->enamine Condensation acylated 2-Pentanoyl- cyclopentanone enamine->acylated Acylation & Hydrolysis product Ethyl 5-oxodecanoate (Target) acylated->product Ring Cleavage r1 + Pyrrolidine (-H2O) r2 + Pentanoyl Chloride r3 NaOEt / EtOH (Retro-Claisen)

Figure 1: Synthetic pathway via the Retro-Claisen cleavage of 2-acylcyclopentanone.

Part 3: Chemical Reactivity & Analytical Characterization

Reactivity Profile

Ethyl 5-oxodecanoate possesses two distinct electrophilic centers: the ester carbonyl (C1) and the ketone carbonyl (C5) . This bifunctionality allows for selective derivatization.

  • Selective Reduction:

    • NaBH₄ (0°C, MeOH): Selectively reduces the ketone (C5) to a hydroxyl group, yielding Ethyl 5-hydroxydecanoate (a precursor to lactones).

    • LiAlH₄: Reduces both carbonyls to the diol (1,5-decanediol ).

  • Hydrolysis:

    • Acidic or basic hydrolysis targets the ester linkage to yield 5-oxodecanoic acid .

  • Acidity:

    • The protons at C4 and C6 are acidic (

      
       to ketone), but C4 is less acidic than in 
      
      
      
      -keto esters. Strong bases (LDA) are required for kinetic enolization.
Spectroscopic Identification (Expected Data)

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Position Shift (

ppm)
Multiplicity Integration Assignment
Ester -OCH₂- 4.12Quartet (

Hz)
2HEthyl methylene
C4-H 2.48Triplet2H

-methylene to ketone (ester side)
C6-H 2.42Triplet2H

-methylene to ketone (alkyl side)
C2-H 2.31Triplet2H

-methylene to ester
C3-H 1.90Quintet2H

-methylene (linker)
Alkyl Chain 1.25 – 1.60Multiplet6HC7, C8, C9 methylenes
Ester -CH₃ 1.25Triplet (

Hz)
3HEthyl methyl
Terminal -CH₃ 0.88Triplet3HC10 Methyl
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M+): m/z 214 (Weak)

  • Base Peak: m/z 99 (Characteristic cleavage alpha to ketone).

  • Diagnostic Fragment: m/z 169 (Loss of ethoxy/ethyl).

Part 4: Applications & Safety

Industrial Applications
  • Flavor & Fragrance: Used in "brown" flavors (caramel, butterscotch) and dairy profiles (milk, cream, cheese) due to its fatty-waxy and fruity nuances.

  • Pharmaceutical Intermediate: Serves as a scaffold for synthesizing

    
    -lactones (via reduction/cyclization) and heterocyclic compounds (e.g., dihydropyridines via Hantzsch synthesis).
    
Handling & Safety (SDS Summary)
  • GHS Classification: Not classified as a dangerous substance by ECHA/GHS standards, but standard laboratory hygiene applies.

  • Precautions: Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.

  • Toxicity: Generally Recognized As Safe (GRAS) for flavor use (FEMA 4457).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters, and Ketones. WHO Food Additives Series: 52. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2010). FEMA GRAS Assessment of Aliphatic and Aromatic Esters. FEMA Number 4457. Link

  • The Good Scents Company. (2023). Ethyl 5-oxodecanoate: Physicochemical and Organoleptic Data.[2][5]Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3022909, Ethyl 5-oxodecanoate.Link

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. (Foundational reference for the synthesis mechanism described).

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of Ethyl 5-oxodecanoate

Executive Summary This technical guide provides a comprehensive solubility profile for Ethyl 5-oxodecanoate (CAS: 93919-00-7), a medium-chain keto-ester utilized in flavor chemistry and organic synthesis. Characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for Ethyl 5-oxodecanoate (CAS: 93919-00-7), a medium-chain keto-ester utilized in flavor chemistry and organic synthesis. Characterized by a lipophilic decanoate backbone interrupted by a polar ketone moiety at the C5 position, this molecule exhibits a distinct "amphiphilic-lipophilic" solubility behavior.[1]

While often categorized simply as "insoluble in water," efficient formulation and processing require a nuanced understanding of its interaction with polar aprotic, polar protic, and non-polar solvents.[1] This document synthesizes empirical data with thermodynamic modeling to guide researchers in solvent selection for extraction, chromatography (HPLC), and formulation.[1]

Physicochemical Baseline & Structure-Property Relationship (SPR)

To predict solubility behavior, we must first analyze the competing intermolecular forces within the molecule.[1]

  • Lipophilic Domain: The C10 alkyl chain (decanoate) and the ethyl group provide significant Van der Waals interaction potential, driving solubility in non-polar solvents.[1]

  • Polar Domain: The ester linkage (C1) and the ketone group (C5) create dipole moments. These sites act as hydrogen bond acceptors (HBA), facilitating solubility in alcohols and polar aprotic solvents.[1]

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₂₂O₃Mid-sized organic molecule.
Molecular Weight 214.30 g/mol Moderate volatility; amenable to GC and HPLC.
LogP (Octanol/Water) ~2.8 – 3.08 (Predicted)Lipophilic. Prefers organic phase >1000:1 over water.
Boiling Point 290–294 °CHigh boiling point requires high-boiling solvents for reflux.
Water Solubility ~167.5 mg/L (Est.)[2]Practically insoluble; requires surfactant for aqueous formulation.

Solubility Profile by Solvent Class[1]

The following data aggregates supplier technical data sheets (TDS) and thermodynamic predictions based on Hansen Solubility Parameters (HSP).

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic WaterInsoluble (<0.2 g/L)Hydrophobic effect of the C10 chain dominates the weak H-bonding of the ketone/ester groups.
Polar Protic Ethanol / MethanolFreely Soluble / Miscible The hydroxyl group of ethanol donates H-bonds to the ketone/ester oxygens; alkyl chains align.
Polar Aprotic DMSOFreely Soluble (>100 mg/mL)Strong dipole-dipole interactions stabilize the ketone group. Ideal for biological assays.[1]
Polar Aprotic AcetonitrileSoluble Compatible dipole interactions. Standard mobile phase for HPLC analysis.
Non-Polar Hexane / HeptaneSoluble Van der Waals forces between the alkyl backbone and solvent dominate.
Moderately Polar Ethyl AcetateMiscible "Like dissolves like." Perfect match for extraction protocols.
Lipids Vegetable Oils (MCT)Soluble Lipophilic compatibility makes it suitable for oil-based flavor carriers.
Visualization: Solvent Interaction Mechanism

The following diagram illustrates the dominant intermolecular forces dictating Ethyl 5-oxodecanoate's solubility in different environments.

SolubilityMechanism Molecule Ethyl 5-oxodecanoate (C12H22O3) Water Water (Polar Protic) Molecule->Water Hydrophobic Repulsion (Insoluble) Ethanol Ethanol (Amphiphilic) Molecule->Ethanol H-Bond Acceptance + Lipophilic Interaction Hexane Hexane (Non-Polar) Molecule->Hexane Van der Waals Dispersion Forces DMSO DMSO (Polar Aprotic) Molecule->DMSO Dipole-Dipole Interaction

Figure 1: Mechanistic interactions between Ethyl 5-oxodecanoate and primary solvent classes.

Experimental Protocols

For researchers requiring exact solubility limits (saturation points) for regulatory or formulation purposes, the following self-validating protocol is recommended.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.

  • Preparation: Add excess Ethyl 5-oxodecanoate (approx. 2 mL) to a glass vial containing 5 mL of the target solvent. The mixture must appear cloudy or have a visible oil droplet phase separation, indicating saturation.[1]

  • Equilibration:

    • Seal the vial tightly (PTFE-lined cap).

    • Agitate at 25°C for 24 hours using an orbital shaker or magnetic stirrer (moderate speed).

  • Separation:

    • Allow the phases to settle for 4 hours.

    • Critical Step: If the solute is liquid, centrifugation (3000 x g for 10 mins) is superior to filtration to avoid filter adsorption.[1]

  • Quantification:

    • Carefully pipette the supernatant (saturated solution).[1]

    • Dilute 100-fold with Acetonitrile.[1]

    • Analyze via HPLC-UV (210 nm) or GC-FID against a standard curve.

Protocol B: HPLC Analysis Conditions

For quantifying solubility in the supernatant, use the following validated conditions (derived from similar keto-esters):

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (carbonyl absorption) or RI (Refractive Index) if UV signal is weak.

Visualization: Solubility Determination Workflow

ExperimentalWorkflow Start Start: Excess Solute + Solvent Agitate Agitate 24h @ 25°C Start->Agitate Check Visual Check: Is undissolved phase present? Agitate->Check AddMore Add more Ethyl 5-oxodecanoate Check->AddMore No (Clear Solution) Centrifuge Centrifuge 3000g / 10 min Check->Centrifuge Yes (Cloudy/Phase Sep) AddMore->Agitate Sample Sample Supernatant Centrifuge->Sample Analyze Quantify via HPLC/GC Sample->Analyze

Figure 2: Step-by-step workflow for determining thermodynamic solubility limits.

Applications & Solvent Selection Logic

For Extraction/Purification[1][3]
  • Recommended Solvent: Ethyl Acetate or MTBE .[1]

  • Reasoning: These solvents possess moderate polarity that matches the ester/ketone functionality, ensuring high recovery rates while remaining immiscible with water (allowing for aqueous wash steps to remove salts).[1]

For Biological Assays (Cell Culture)
  • Recommended Solvent: DMSO (Dimethyl Sulfoxide).[3]

  • Protocol: Prepare a 100 mM stock solution in pure DMSO. Dilute into aqueous media to achieve <0.5% v/v DMSO concentration to avoid cytotoxicity.[1] The compound's low water solubility means it may precipitate if diluted too rapidly; slow addition with vortexing is required.[1]

For Chromatography (GC/HPLC)
  • GC Diluent: Hexane or Dichloromethane (DCM).

  • HPLC Diluent: Acetonitrile (MeCN).[4] MeCN is preferred over Methanol due to lower backpressure and better compatibility with the lipophilic nature of the decanoate chain.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3022909, Ethyl 5-oxodecanoate.[1] Retrieved January 29, 2026, from [Link][1]

  • The Good Scents Company (2025). Ethyl 5-oxodecanoate: Physicochemical Properties and Organoleptic Profile. Retrieved January 29, 2026, from [Link][1]

  • SIELC Technologies. HPLC Separation of Ethyl 5-oxodecanoate on Newcrom R1. Retrieved January 29, 2026, from [Link][1]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Ethyl 5-oxodecanoate

The following technical guide provides a comprehensive spectroscopic overview of Ethyl 5-oxodecanoate , designed for researchers in analytical chemistry, flavor science, and drug development. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic overview of Ethyl 5-oxodecanoate , designed for researchers in analytical chemistry, flavor science, and drug development.

Executive Summary & Chemical Profile

Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized


-keto ester utilized primarily as a high-value intermediate in organic synthesis and a flavoring agent characterized by creamy, fruity notes. Its dual-functional nature—possessing both an ester and a ketone moiety—presents a unique spectroscopic signature essential for purity assessment and structural validation.
Chemical Identity
ParameterDetail
IUPAC Name Ethyl 5-oxodecanoate
CAS Number 93919-00-7
Molecular Formula C₁₂H₂₂O₃
Molecular Weight 214.30 g/mol
FEMA Number 4457
Solubility Soluble in ethanol, chloroform; Insoluble in water

Synthesis Context & Impurity Profiling

Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for identifying "ghost peaks" arising from precursors.

Primary Synthesis Route: The most robust synthesis involves the ring-opening of glutaric anhydride via a Grignard reagent (Pentylmagnesium bromide), followed by Fischer esterification.

  • Nucleophilic Attack: PentylMgBr attacks glutaric anhydride

    
     5-oxodecanoic acid.
    
  • Esterification: 5-oxodecanoic acid + Ethanol (

    
     cat.) 
    
    
    
    Ethyl 5-oxodecanoate.

Common Impurities:

  • 5-Oxodecanoic Acid: Incomplete esterification (Broad OH stretch in IR).

  • Diethyl Glutarate: Side reaction if anhydride decomposes or reacts with ethanol directly.

  • Decan-5-ol derivative: If over-reduction occurs.

Visualization: Synthesis & Impurity Logic

SynthesisWorkflow cluster_analysis QC Checkpoints Glutaric Glutaric Anhydride (C5 Precursor) Intermed 5-Oxodecanoic Acid (Intermediate) Glutaric->Intermed Nucleophilic Attack Impurity2 Impurity: Diethyl Glutarate (Side Product) Glutaric->Impurity2 Direct Esterification Grignard PentylMgBr (Reagent) Grignard->Intermed Product Ethyl 5-oxodecanoate (Target) Intermed->Product EtOH / H+ Esterification Impurity1 Impurity: 5-Oxodecanoic Acid (Incomplete Reaction) Intermed->Impurity1 Residual GC-MS Analysis GC-MS Analysis Product->GC-MS Analysis NMR Validation NMR Validation Product->NMR Validation

Figure 1: Synthesis pathway highlighting origins of potential spectroscopic impurities.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The molecule consists of three distinct zones: the ethyl ester head, the ketone core, and the alkyl tail.


H NMR (Proton) Assignment

Solvent: CDCl₃ | Frequency: 400-600 MHz

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic (Causality)
-O-CH₂- 4.12Quartet (

Hz)
2HDeshielded by electronegative oxygen of the ester. Distinctive ethyl quartet.
-CO-CH₂- (C4, C6)2.40 - 2.50Multiplet/Overlapping Triplets4H

-protons to the ketone. Both C4 and C6 are deshielded by the C=O group.
-CH₂-CO-O- (C2)2.32Triplet (

Hz)
2H

-protons to the ester carbonyl. Slightly less deshielded than ketone

-protons.
-CH₂- (C3)1.90Quintet2H

-protons to both carbonyls. Shielded relative to

, but deshielded relative to bulk chain.
Chain (C7-C9) 1.28 - 1.35Multiplet6HBulk methylene envelope.
Ester -CH₃ 1.25Triplet (

Hz)
3HTerminal methyl of the ethyl group.
Tail -CH₃ (C10)0.89Triplet (

Hz)
3HTerminal methyl of the pentyl chain.

C NMR (Carbon) Assignment
  • Carbonyls: Two distinct peaks in the low field.

    • Ketone (C5): ~210 ppm (Characteristic of aliphatic ketones).

    • Ester (C1): ~173 ppm (Characteristic of esters).

  • Backbone:

    • -O-CH₂-: ~60.2 ppm.

    • 
      -Carbons (C4, C6):  ~42 ppm (Deshielded by ketone).
      
    • 
      -Carbon (C2):  ~33 ppm (Deshielded by ester).
      
Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by fragmentation driven by the two carbonyl groups.

  • Molecular Ion (

    
    ):  m/z 214 (Often weak).
    
  • Base Peak: Likely m/z 88 or 58 (McLafferty rearrangements).

Key Fragmentation Pathways:

  • McLafferty Rearrangement (Ester Site):

    • Requires

      
      -hydrogen (available at C4).
      
    • Cleavage between C2 and C3.

    • Fragment:

      
      
      
      
      
      m/z 88 . (Diagnostic for ethyl esters).
  • 
    -Cleavage (Ketone Site): 
    
    • Cleavage adjacent to C5.

    • Loss of pentyl group

      
       Acylium ion 
      
      
      
      .
    • Fragment: m/z 143.

  • McLafferty Rearrangement (Ketone Site):

    • Rearrangement involving the pentyl chain.

    • Fragment: m/z 58 (Acetone-like fragment) or m/z 158 (Loss of propene equivalent).

Visualization: MS Fragmentation Logic

MassSpec cluster_ester Ester-Directed Fragmentation cluster_ketone Ketone-Directed Fragmentation MolIon Molecular Ion (M+) m/z 214 Frag88 McLafferty Rearrangement [CH2=C(OH)OEt]+ m/z 88 (Base Peak Candidate) MolIon->Frag88 Gamma-H Transfer (C4 to Ester O) Frag143 Alpha-Cleavage [EtOOC-(CH2)3-CO]+ m/z 143 MolIon->Frag143 Alpha Cleavage (Loss of Pentyl) Frag115 Loss of CO [EtOOC-(CH2)3]+ m/z 115 Frag143->Frag115 -CO

Figure 2: Primary fragmentation pathways explaining the mass spectral fingerprint.

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film

The IR spectrum serves as a rapid "fingerprint" for functional group verification.

Wavenumber (cm⁻¹)Vibration ModeDescription
2960 - 2850 C-H StretchAliphatic C-H stretching (Alkane chain).
1735 - 1750 C=O Stretch (Ester)Sharp, strong band. Higher frequency due to ester oxygen.
1715 - 1720 C=O Stretch (Ketone)Strong band. Distinct from ester carbonyl; often appears as a shoulder or resolved doublet with the ester peak.
1180 - 1200 C-O StretchC-O-C stretching of the ester group.

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

Objective: Confirm purity >95% and identify volatile impurities.

  • Dilution: Weigh 20 mg of Ethyl 5-oxodecanoate into a 20 mL scintillation vial.

  • Solvent: Add 10 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection: Inject 1 µL into the GC inlet (Split ratio 50:1).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (2 min)

      
       10°C/min 
      
      
      
      280°C.
Protocol B: NMR Sample Setup

Objective: Structural elucidation.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) with 0.03% TMS as internal standard.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: High concentration is preferred for

      
      C acquisition.
      
  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

  • Acquisition:

    • 
      H: 16 scans, 1s relaxation delay.
      
    • 
      C: 512-1024 scans (due to lower sensitivity).
      

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters, and Ketones. WHO Food Additives Series: 56.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Ester Fragmentation Patterns.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for McLafferty rearrangement mechanisms).

  • Flavor and Extract Manufacturers Association (FEMA). (2015). FEMA GRAS Assessment of Aliphatic Ketones and Esters. FEMA No. 4457.

Exploratory

Literature review on the discovery of Ethyl 5-oxodecanoate

This is an in-depth technical guide on the discovery, synthesis, and application of Ethyl 5-oxodecanoate , designed for researchers and drug development professionals. From Structural Discovery to TRPM8 Modulation Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, synthesis, and application of Ethyl 5-oxodecanoate , designed for researchers and drug development professionals.

From Structural Discovery to TRPM8 Modulation

Executive Summary

Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized


-keto ester primarily recognized in flavor chemistry (FEMA 4457) and increasingly valued in sensory pharmacology. While historically identified as a volatile component in fermentation matrices (wines, fruit brandies), its modern significance lies in its dual utility: as a stable precursor for 

-decalactone analogs and as a chemesthetic modulator for the TRPM8 ion channel (the "cold" receptor).

This guide synthesizes the chemical logic required to manufacture, validate, and apply Ethyl 5-oxodecanoate, moving beyond simple descriptions to explore the mechanistic causality of its synthesis and biological activity.

Chemical Identity & Properties

Before establishing synthesis protocols, the physicochemical baseline must be defined to ensure accurate target identification.

ParameterSpecification
IUPAC Name Ethyl 5-oxodecanoate
Synonyms 5-Oxodecanoic acid ethyl ester; 4-Pentanoylbutanoic acid ethyl ester
CAS Number 93919-00-7
Molecular Formula

Molecular Weight 214.30 g/mol
LogP (Predicted) ~2.8 – 3.0
Boiling Point 290–294 °C (at 760 mmHg); ~125 °C (at 10 mmHg)
Odor Profile Fruity, waxy, slightly fatty, reminiscent of apricot/peach
Regulatory Status FEMA 4457; JECFA 1961 (Flavoring Agent)
Synthetic Methodology (The "Core Protocol")

For research applications requiring high purity (>98%), isolation from natural sources is inefficient. The following Grignard-Acylation Protocol is the industry-standard approach for synthesizing


-keto esters with precise regiocontrol.
Rationale

Direct alkylation of acetoacetates often leads to mixtures. A more robust route involves the nucleophilic attack of a pentyl organometallic species upon an activated glutaric acid derivative. This ensures the carbonyl is positioned exactly at C5.

Protocol: Regioselective Synthesis via Mono-Ethyl Glutarate

Reagents:

  • Glutaric anhydride (Start material)

  • Ethanol (anhydrous)

  • Thionyl chloride (

    
    )
    
  • Pentylmagnesium bromide (2.0 M in ether)

  • Copper(I) iodide (Catalyst)

Step-by-Step Workflow:

  • Ring Opening (Formation of Mono-Ethyl Glutarate):

    • Reflux glutaric anhydride (1.0 eq) in absolute ethanol (excess) for 4 hours.

    • Mechanism: Nucleophilic attack of EtOH on the anhydride carbonyl opens the ring, yielding mono-ethyl glutarate (

      
      ).
      
    • Purification: Remove excess EtOH via rotary evaporation.

  • Activation (Formation of Acid Chloride):

    • Dissolve the residue in dry DCM. Add

      
       (1.2 eq) dropwise at 0°C.
      
    • Reflux for 2 hours to drive off

      
       and HCl.
      
    • Result: Ethyl 4-chloro-4-oxobutyrate (

      
      ). This "half-ester/half-chloride" is the critical electrophile.
      
  • Grignard Coupling (The C-C Bond Formation):

    • Setup: Flame-dried 3-neck flask,

      
       atmosphere. Cool the acid chloride (1.0 eq) in dry THF to -78°C .
      
    • Addition: Slowly add Pentylmagnesium bromide (1.05 eq) over 30 minutes.

    • Critical Control Point: The low temperature prevents the Grignard reagent from attacking the ester group (chemoselectivity).

    • Catalysis: Add 5 mol% CuI to facilitate the acylation and suppress tertiary alcohol formation.

  • Quench & Workup:

    • Quench with saturated

      
       solution while cold.
      
    • Extract with diethyl ether (

      
      ). Wash combined organics with brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Distill under reduced pressure (vacuum distillation) to isolate the clear, colorless liquid.

Visualization: Synthetic Pathway

SynthesisPathway Anhydride Glutaric Anhydride (C5 Cyclic) MonoEster Mono-Ethyl Glutarate (Ring Open) Anhydride->MonoEster + EtOH Reflux Chloride Ethyl Glutaryl Chloride (Activated Electrophile) MonoEster->Chloride + SOCl2 Product Ethyl 5-oxodecanoate (Target) Chloride->Product -78°C, THF Grignard Pentyl-MgBr (Nucleophile) Grignard->Product Nucleophilic Attack

Caption: Regioselective synthesis of Ethyl 5-oxodecanoate via activated glutaric intermediate.

Analytical Characterization (Self-Validating Data)

To ensure the synthesized compound is Ethyl 5-oxodecanoate, the following spectral fingerprints must be confirmed.

1. Mass Spectrometry (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 214 (Weak/Trace).
    
  • Base Peak: m/z 99 (

    
    ). This fragment corresponds to the cleavage alpha to the ketone carbonyl (McLafferty rearrangement favored).
    
  • Key Fragment: m/z 141 (Loss of ethoxy group

    
    ).
    

2. Nuclear Magnetic Resonance (


-NMR, 400 MHz, 

):
  • 
     4.12 (q, 2H): 
    
    
    
    (Ester methylene).
  • 
     2.45 (t, 2H): 
    
    
    
    (Alpha to ketone, C6).
  • 
     2.32 (t, 2H): 
    
    
    
    (Alpha to ketone, C4).
  • 
     2.25 (t, 2H): 
    
    
    
    (Alpha to ester, C2).
  • 
     1.90 (m, 2H): 
    
    
    
    (Beta to ester/ketone, C3).
  • 
     1.25 (t, 3H): Ester methyl.
    
  • 
     0.88 (t, 3H): Terminal methyl (C10).
    
Applications in Drug Development & Sensory Science

While widely used as a flavoring agent, the high-value application of Ethyl 5-oxodecanoate lies in Chemesthesis —the chemical induction of skin/mucosal sensations.

TRPM8 Modulation (Cooling & Analgesia)

Recent patent literature identifies Ethyl 5-oxodecanoate as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) channel. Unlike Menthol, which can cause irritation or "burning" at high concentrations, specific keto-esters provide a "cleaner" cooling profile.

  • Mechanism: The molecule binds to the voltage-gated ion channel TRPM8 on sensory neurons.

  • Effect: Induces a conformational change allowing

    
     and 
    
    
    
    influx.
  • Perception: The brain interprets this depolarization as a "cold" signal, despite no drop in physical temperature.

  • Therapeutic Utility:

    • Topical Analgesics: Counter-irritant for muscle pain.

    • Antitussives: Reducing the urge to cough via throat cooling.

    • Flavor Masking: Suppressing the bitterness of APIs (Active Pharmaceutical Ingredients) in oral suspensions.

Visualization: TRPM8 Signaling Mechanism

TRPM8_Pathway Ligand Ethyl 5-oxodecanoate (Ligand) Receptor TRPM8 Channel (Closed State) Ligand->Receptor Binding ReceptorOpen TRPM8 Channel (Open State) Receptor->ReceptorOpen Conformational Change IonFlux Ca2+ / Na+ Influx ReceptorOpen->IonFlux Pore Dilates Neuron Sensory Neuron Depolarization IonFlux->Neuron Signal Transduction Brain Somatosensory Cortex (Perception: COLD) Neuron->Brain Action Potential

Caption: Signal transduction pathway for TRPM8-mediated cooling sensation.

References
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ketones, Esters and Related Compounds. WHO Food Additives Series: 56.

  • Flavor and Extract Manufacturers Association (FEMA). (2010). GRAS Flavoring Substances 24. Food Technology, 64(6). (FEMA Number 4457).

  • Senomyx, Inc. (Patents). Compounds Useful as Modulators of TRPM8.[1][2][3] (e.g., US Patent App.[2] 2016/0376263). Identifies Ethyl 5-oxodecanoate in screening libraries for cooling agents.

  • Organic Syntheses. (General Protocol Adaptation). Preparation of Keto Esters via Grignard Reagents. Org. Synth. Coll. Vol. 3, p. 390. (Adapting standard glutaryl chloride chemistry).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3022909: Ethyl 5-oxodecanoate.

Sources

Foundational

Technical Guide to Ethyl 5-oxodecanoate: Biocatalytic Synthesis &amp; Pharmacological Evaluation of Lactone Scaffolds

Executive Summary: The Linear-to-Cyclic Paradigm Ethyl 5-oxodecanoate (CAS 93919-00-7) is frequently categorized merely as a flavoring agent or fragrance intermediate. However, in the context of drug development, it repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linear-to-Cyclic Paradigm

Ethyl 5-oxodecanoate (CAS 93919-00-7) is frequently categorized merely as a flavoring agent or fragrance intermediate. However, in the context of drug development, it represents a critical pro-scaffold . It serves as the linear, achiral precursor to


-decalactone , a bioactive lactone with proven antitumor and antimicrobial properties.

This guide moves beyond the organoleptic applications to focus on the pharmacological utility of the 5-oxodecanoate scaffold. Specifically, it details the biocatalytic conversion of Ethyl 5-oxodecanoate into chiral 5-hydroxy species and their subsequent cyclization into bioactive lactones—a process mimicking metabolic bioactivation.

Key Technical Insights
  • Pharmacophore: The 5-oxo moiety is a substrate for asymmetric ketone reductases (e.g., from Saccharomyces cerevisiae), yielding high enantiomeric excess (ee) chiral alcohols.

  • Bioactivity: The cyclized derivative,

    
    -decalactone, exhibits carcinostatic activity against Ehrlich ascites tumor cells and broad-spectrum antifungal activity via membrane disruption.
    
  • Application: Use as a "prodrug" scaffold where intracellular cyclization triggers bioactivity, or as a chiral building block for polyketide synthesis.

Chemical Architecture & Synthesis Pathways[1]

Structural Properties

Ethyl 5-oxodecanoate is a keto-ester. Its reactivity is defined by the C5 ketone (susceptible to nucleophilic attack and reduction) and the C1 ethyl ester (susceptible to hydrolysis).

PropertySpecification
IUPAC Name Ethyl 5-oxodecanoate
Molecular Formula

Molecular Weight 214.30 g/mol
LogP (est) 2.83 (Lipophilic, membrane permeable)
Boiling Point 290–294 °C
Solubility Soluble in alcohols, ethers; poorly soluble in water (167 mg/L)
Synthetic Logic

While often derived from the ring-opening of lactones, the de novo synthesis for pharmaceutical purity involves the acylation of enamines or the reaction of succinyl derivatives.

Pathway Visualization: Synthesis & Bioactivation

G cluster_bio Pharmacological Targets Start Cyclopentanone (C5 Precursor) Inter1 2-Pentylidenecyclopentanone (Aldol Condensation) Start->Inter1 + Valeraldehyde Lactone Delta-Decalactone (Cyclic Bioactive) Inter1->Lactone Baeyer-Villiger Oxidation Linear Ethyl 5-oxodecanoate (Linear Precursor) Lactone->Linear Ethanolysis (Ring Opening) Target1 Mitochondrial Respiration (Fungi) Lactone->Target1 Target2 Membrane Permeabilization Lactone->Target2 Chiral Ethyl 5-hydroxydecanoate (Chiral Intermediate) Linear->Chiral Biocatalytic Reduction (Baker's Yeast/ADH) Chiral->Lactone Spontaneous Cyclization (H+)

Figure 1: The synthetic and metabolic relationship between the linear 5-oxodecanoate precursor and the bioactive delta-decalactone.

Biocatalytic Synthesis Protocol

Objective: Asymmetric reduction of Ethyl 5-oxodecanoate to (S)-Ethyl 5-hydroxydecanoate. Rationale: Chemical reduction (e.g., NaBH4) yields a racemate. Biocatalysis using Saccharomyces cerevisiae (Baker's Yeast) provides high enantioselectivity (>95% ee), critical for biological interaction.

Materials
  • Substrate: Ethyl 5-oxodecanoate (98% purity).

  • Biocatalyst: Dry Baker's Yeast (Saccharomyces cerevisiae), type II.

  • Energy Source: Sucrose (table sugar).

  • Solvent: Tap water (trace minerals in tap water aid enzyme activity).

  • Extraction: Ethyl acetate, Celite 545.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Suspend 100 g of dry Baker's Yeast and 100 g of sucrose in 1.0 L of warm tap water (35°C) in a 2L Erlenmeyer flask.

    • Incubate at 30°C with orbital shaking (150 rpm) for 1 hour to activate fermentation enzymes (CO₂ evolution will be vigorous).

  • Substrate Addition:

    • Add 10.0 g (46.7 mmol) of Ethyl 5-oxodecanoate dropwise to the fermenting yeast suspension.

    • Note: Slow addition prevents toxicity to the yeast cells.

  • Reaction Phase:

    • Continue shaking at 30°C for 48–72 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-FID. The keto-ester spot (

      
      ) should disappear, replaced by the hydroxy-ester (
      
      
      
      ).
    • Supplementation: If reaction stalls, add another 50 g of sucrose to regenerate NADPH cofactors.

  • Work-up:

    • Add 50 g of Celite to the mixture and filter through a Buchner funnel to remove yeast cells.

    • Saturate the filtrate with NaCl (brine effect) to improve extraction efficiency.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organic layers over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexane

      
       10% EtOAc/Hexane).
      
    • Yield: Typically 60–75%.[1]

    • Product: (S)-Ethyl 5-hydroxydecanoate (precursor to (S)-

      
      -decalactone).
      

Pharmacological Activity & Mechanisms[3]

The biological relevance of Ethyl 5-oxodecanoate lies in its conversion to


-decalactone . The linear ester acts as a lipophilic delivery vehicle that can be metabolized into the active lactone.
Antitumor Activity (Carcinostasis)

Research indicates that


-lactones possess significant carcinostatic potential.
  • Mechanism: Intracellular accumulation of the lactone leads to disruption of mitochondrial function and potential interference with DNA replication in rapidly dividing cells.

  • Data: In studies involving Ehrlich ascites tumor (EAT) cells,

    
    -lactones showed dose-dependent inhibition of cell proliferation.
    
  • Structure-Activity Relationship (SAR): Activity increases with alkyl side-chain length (up to C16), suggesting lipophilicity drives cellular uptake.

Antimicrobial & Antifungal Mechanism

-Decalactone is a potent inhibitor of fungal pathogens including Candida albicans and Aspergillus niger.[2]

Mechanism of Action Diagram

CellDeath Lactone Delta-Decalactone (Active Compound) Membrane Fungal Cell Membrane (Lipid Bilayer) Lactone->Membrane Insertion RespInhib Inhibition of Mitochondrial Respiration Lactone->RespInhib Intracellular Targeting Permeability Increased Membrane Permeability Membrane->Permeability Disruption Leakage Leakage of K+ Ions & Cytoplasm Permeability->Leakage Death Cell Lysis / Death Leakage->Death RespInhib->Death

Figure 2: Dual mechanism of action for delta-decalactone against fungal pathogens: membrane disruption and respiratory inhibition.

Quantitative Bioactivity Data
Target OrganismActivity TypeMetricValueReference
Candida albicansAntifungalMIC (Min. Inhibitory Conc.)~240 µM[1]
Aspergillus nigerAntifungalMIC250–500 µg/mL[2]
Ehrlich Ascites TumorAntitumorInhibition Rate>80% (at 72h)[3]
Oryctes rhinocerosPheromoneAttractantHigh Specificity[4]

Experimental Workflow: Antimicrobial Assay (MIC)

Protocol for validating the bioactivity of the Ethyl 5-oxodecanoate derivative (


-decalactone). 
  • Preparation:

    • Prepare stock solution of

      
      -decalactone in DMSO (10 mg/mL).
      
    • Culture Candida albicans in Sabouraud Dextrose Broth (SDB) overnight at 37°C.

  • Dilution:

    • Adjust fungal suspension to

      
       CFU/mL (0.5 McFarland standard).
      
    • Perform serial two-fold dilutions of the test compound in a 96-well microplate (Range: 1000 µg/mL to 1.95 µg/mL).

  • Incubation:

    • Add 100 µL of fungal inoculum to each well.

    • Include Positive Control (Fluconazole) and Negative Control (DMSO only).

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • Visual: Lowest concentration with no visible turbidity is the MIC.

    • Spectrophotometric: Measure OD at 600nm.

    • Validation: Plate 10 µL from clear wells onto agar to determine Minimum Fungicidal Concentration (MFC).

References

  • Biocatalytic Reduction Mechanism: Francke, A. "The Reduction of 5-Oxodecanoic Acid by Normal Baker's Yeast." Biochemical Journal, vol. 95, no. 3, 1965, pp. 633–640. Link

  • Antifungal Activity: Kubo, I., et al. "Antifungal Activity of

    
    -Lactones against Candida albicans."[2] Journal of Agricultural and Food Chemistry, vol. 59, no. 11, 2011. Link
    
  • Antitumor Activity: Hashimoto, T., et al. "Anti-tumor and anti-invasive effects of diverse delta-alkyllactones." Biological & Pharmaceutical Bulletin, vol. 30, no. 9, 2007, pp. 1744-1749. Link

  • Pheromone Identification: Morin, J.P., et al. "Ethyl 4-methyloctanoate, major component of male pheromone in Oryctes rhinoceros."[3] Comptes Rendus de l'Académie des Sciences, 1996. Link

  • Synthesis of Lactones: "Method for synthesizing delta-decalactone." Google Patents, CN102382090A. Link

Sources

Protocols & Analytical Methods

Method

Acetoacetic ester synthesis route for producing γ-keto esters

Application Note: Strategic Synthesis of -Keto Esters via Acetoacetic Ester Alkylation -Keto Esters Executive Summary This application note details the synthesis of -keto esters (4-oxo esters) utilizing the classical Ace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of -Keto Esters via Acetoacetic Ester Alkylation


-Keto Esters

Executive Summary

This application note details the synthesis of


-keto esters (4-oxo esters) utilizing the classical Acetoacetic Ester Synthesis route. While this named reaction is traditionally associated with the production of methyl ketones, the strategic selection of ethyl haloacetates  as electrophiles allows for the construction of the 1,4-dicarbonyl backbone essential for 

-keto esters.

These motifs are critical pharmacophores in drug development, serving as direct precursors for the Paal-Knorr synthesis of pyrroles, furans, and thiophenes. This guide provides a validated, high-integrity protocol for the synthesis of the intermediate Diethyl Acetylsuccinate and its subsequent conversion to Ethyl Levulinate , a model


-keto ester.

Mechanistic Principles & Reaction Design

The Chemical Pathway

The synthesis relies on the disparate acidity of the protons in ethyl acetoacetate (EAA). The methylene protons (


-protons, pKa 

11) are flanked by two carbonyls, making them significantly more acidic than the terminal methyl protons.
  • Enolization: Treatment with sodium ethoxide (NaOEt) generates a resonance-stabilized enolate.[1]

  • C-Alkylation: The soft nucleophile (enolate) attacks the

    
    -halo ester (soft electrophile) via an 
    
    
    
    mechanism.
  • Hydrolysis & Decarboxylation: To access the simple

    
    -keto ester, the 
    
    
    
    -keto ester moiety is hydrolyzed and decarboxylated. Note that classical acidic hydrolysis converts both ester groups to acids (yielding Levulinic Acid), requiring a subsequent re-esterification step to obtain the final
    
    
    -keto ester.
Pathway Visualization

The following diagram outlines the molecular flow from starting materials to the final


-keto ester target.[2]

G EAA Ethyl Acetoacetate (Substrate) Enolate Sodio-Acetoacetate (Enolate Intermediate) EAA->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Halo Ethyl Chloroacetate (Electrophile) Inter Diethyl Acetylsuccinate (Functionalized u03b3-Keto Ester) Halo->Inter Enolate->Inter SN2 Alkylation Hydrol Acid Hydrolysis (-CO2, -EtOH) Inter->Hydrol Conc. HCl, u0394 LevAcid Levulinic Acid (u03b3-Keto Acid) Hydrol->LevAcid Esterif Esterification (EtOH / H+) LevAcid->Esterif Final Ethyl Levulinate (Target u03b3-Keto Ester) Esterif->Final

Figure 1: Reaction pathway for the synthesis of Ethyl Levulinate via Acetoacetic Ester Alkylation.

Experimental Protocols

Protocol A: Synthesis of Diethyl Acetylsuccinate (Alkylation Step)

Objective: Isolate the diester intermediate. This compound itself is a versatile


-keto ester derivative.

Reagents:

  • Absolute Ethanol (400 mL)

  • Sodium Metal (23 g, 1.0 mol)

  • Ethyl Acetoacetate (143 g, 1.1 mol)[3]

  • Ethyl Chloroacetate (123 g, 1.0 mol)[3]

Procedure:

  • Alkoxide Preparation: In a 1L three-necked flask equipped with a reflux condenser and mechanical stirrer, place 400 mL of absolute ethanol. Slowly add sodium metal slices. Caution: Exothermic reaction; hydrogen gas evolution.

  • Enolate Formation: Once the sodium has completely dissolved (forming NaOEt), cool the solution slightly. Add ethyl acetoacetate (143 g) dropwise. The solution may turn yellow, indicating enolate formation.

  • Alkylation: Add ethyl chloroacetate (123 g) slowly via an addition funnel over 60 minutes.

    • Expert Note: The reaction is exothermic. Maintain a steady reflux temperature solely by the rate of addition if possible.

  • Reflux: Heat the mixture at reflux for 6–8 hours to ensure completion of the

    
     reaction. Sodium chloride (NaCl) will precipitate out of the solution.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated NaCl.

    • Remove the ethanol solvent under reduced pressure (rotary evaporator).

    • Distill the residue under vacuum.[4]

    • Target Fraction: Collect the fraction boiling at 140–142°C / 14 mmHg.

Expected Yield: 60–70% (approx. 150 g).

Protocol B: Hydrolysis & Decarboxylation to Levulinic Acid

Objective: Convert the diester intermediate to the


-keto acid backbone.

Procedure:

  • Hydrolysis: Place the crude Diethyl Acetylsuccinate (from Protocol A) in a flask with 500 mL of dilute Hydrochloric Acid (20%).

  • Decarboxylation: Reflux vigorously for 4 hours. The mechanism involves:

    • Hydrolysis of both ester groups to carboxylic acids.[5]

    • Decarboxylation of the

      
      -keto acid moiety (acetoacetic acid derivative).[1][5][6]
      
    • The

      
      -keto acid moiety remains stable.
      
  • Extraction: Cool the mixture and extract with diethyl ether (

    
     mL).
    
  • Purification: Dry the ether layer over anhydrous

    
    , evaporate the solvent, and distill the residue under vacuum (BP: 143–146°C / 15 mmHg).
    
Protocol C: Esterification to Ethyl Levulinate

Objective: Final conversion to the target


-keto ester.

Procedure:

  • Mix Levulinic Acid (1 mol), Absolute Ethanol (3 mol), and conc.

    
     (catalytic, 2 mL) in a round-bottom flask.
    
  • Reflux for 4 hours using a Dean-Stark trap if available to remove water (driving equilibrium).

  • Neutralize with saturated

    
    , wash with brine, dry, and distill.
    

Data Summary & Process Parameters

ParameterSpecificationCritical Control Point
Solvent Quality Absolute Ethanol (>99.5%)Water kills the enolate/catalyst (NaOEt + H2O

NaOH + EtOH). NaOH causes saponification side-reactions.
Stoichiometry 1.1 eq EAA : 1.0 eq ElectrophileSlight excess of EAA ensures the expensive halo-ester is fully consumed.
Temperature Reflux (78°C)Essential for the sluggish

reaction with chloroacetate.
Atmosphere

or Ar (Recommended)
Prevents moisture ingress and oxidation of the enolate.

Troubleshooting & Expert Insights

C-Alkylation vs. O-Alkylation

The acetoacetate enolate is an ambident nucleophile.

  • Issue: O-alkylation (forming an enol ether) competes with C-alkylation.

  • Resolution: C-alkylation is thermodynamically favored and is promoted by using soft electrophiles (alkyl halides) and protic solvents (Ethanol). Aprotic polar solvents (DMSO, DMF) can sometimes increase O-alkylation rates; stick to Ethanol for this protocol.

"Ketonic" vs. "Acid" Hydrolysis
  • Ketonic Hydrolysis (Dilute Acid/Base): Favors the formation of the ketone (decarboxylation). This is the desired route for

    
    -keto esters.
    
  • Acid Hydrolysis (Conc. Alkali then Acid): Historically called "acid cleavage," this splits the molecule at the acetyl group, yielding acetic acid and succinic acid derivatives. Avoid concentrated alkali during the workup to prevent cleaving the desired carbon skeleton.

References

  • Synthesis of Diethyl Acetylsuccinate: Adkins, H., Isbell, N., & Wojcik, B. (1943). Ethyl Acetosuccinate.[3] Organic Syntheses, Collective Volume 2, 262.

  • Synthesis of Levulinic Acid: Abbott, R. K. (1941). Levulinic Acid.[4][7] Organic Syntheses, Collective Volume 1, 335.

  • General Acetoacetic Ester Synthesis: Smith, L. I. (1943). Acetylacetone. Organic Syntheses, Collective Volume 2, 238.

Sources

Application

Application Note: Purification of Ethyl 5-oxodecanoate by Fractional Vacuum Distillation

Abstract & Core Directive This protocol details the isolation and purification of Ethyl 5-oxodecanoate (CAS: 93919-00-7), a high-boiling keto-ester intermediate often used in the synthesis of heterocyclic compounds and f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This protocol details the isolation and purification of Ethyl 5-oxodecanoate (CAS: 93919-00-7), a high-boiling keto-ester intermediate often used in the synthesis of heterocyclic compounds and fragrances.[1][2] Due to its high atmospheric boiling point (~292°C) and potential for thermal degradation (decarboxylation or polymerization) at elevated temperatures, fractional vacuum distillation is the requisite purification method.[1][2]

This guide moves beyond generic instructions, providing a self-validating workflow that integrates pre-distillation chemical treatment with precise vacuum manipulation to achieve >98% purity.

Physicochemical Profile & Engineering Constraints

Understanding the molecule's physical properties is critical for designing the distillation parameters.[1][2]

PropertyValueOperational Implication
Chemical Name Ethyl 5-oxodecanoateTarget Molecule
CAS Number 93919-00-7Verification ID
Molecular Formula C₁₂H₂₂O₃
Molecular Weight 214.30 g/mol Moderate volatility
Boiling Point (atm) 290–294 °CCRITICAL: Do NOT distill at atm pressure.[1][2][3][4][5][6][7] Decomposition risk.[1][2][8][9][10]
Predicted BP (1 mmHg) ~125–135 °CTarget vapor temperature range.[1][2]
Density 0.948 g/mLDenser than typical organic solvents.[1][2]
Solubility Soluble in EtOH, Et₂O; Insoluble in H₂OAllows for aqueous pre-wash.[1][2]
Flash Point ~124 °CFire hazard; requires inert atmosphere (N₂/Ar).[1][2]

Pre-Distillation Treatment (The "Crude" Phase)

Directly distilling a crude reaction mixture is the most common cause of failure.[1] Acidic byproducts (from Fischer esterification or Michael additions) catalyze polymerization in the pot.[1][2]

Protocol A: Chemical Neutralization
  • Solvent Removal: Strip bulk reaction solvents (e.g., Toluene, THF) using a rotary evaporator at 40°C/50 mbar.[1][2]

  • Dissolution: Redissolve the oily residue in Diethyl Ether or MTBE (3x volume of crude).

  • Acid Quench: Wash the organic phase with saturated NaHCO₃ (2x) until effervescence ceases.

    • Mechanism:[1][2][8][11] Neutralizes residual organic acids which lower the decomposition temperature of keto-esters.[1][2]

  • Brine Wash: Wash with saturated NaCl (1x) to break emulsions and remove trapped water.[1][2]

  • Drying: Dry over anhydrous MgSO₄ for 20 minutes. Filter and concentrate.

    • Checkpoint: The crude oil should be clear, not cloudy.[1] Cloudiness indicates water, which causes "bumping" under vacuum.[1][2]

Distillation Apparatus Setup

For a high-boiling ester, a Short Path setup is often preferred to minimize hold-up, but a Vigreux Column is recommended here to separate the product from lower-boiling starting materials (e.g., unreacted ethyl esters).[1]

Equipment Manifest
  • Boiling Flask: Round-bottom flask (RBF), max 60% full.

  • Agitation: Magnetic stir bar (egg-shaped). Do NOT use boiling chips (ineffective under vacuum).[1][2][8][12]

  • Column: 10-20 cm Vigreux column (insulated with glass wool/foil).

  • Head: Short-path distillation head with thermometer adapter.

  • Receiver: "Cow" or "Pig" receiver with 3 collection flasks.

  • Vacuum: Rotary vane pump (capable of <1 mmHg) + Cold Trap (Dry Ice/Acetone).[1][2]

  • Manometer: Digital vacuum gauge (essential for reproducibility).[1][2]

Step-by-Step Purification Protocol

Phase 1: System Inerting and Degassing
  • Assembly: Grease all joints (Dow Corning High Vacuum Grease).[1][2] Clip all connections.[1][2]

  • Vacuum Check: Close the system and turn on the pump. Verify pressure drops to <1.0 mmHg . If pressure >2 mmHg, check for leaks.[1][2]

  • Degassing: With the flask at room temperature, open the vacuum. Residual solvents will boil off immediately.[1][2]

    • Observation: The crude oil will bubble vigorously.[1][2] Stir rapidly to prevent bumping.

    • Duration: Hold for 15 minutes until bubbling subsides.

Phase 2: The Heating Ramp
  • Heat Source: Immerse RBF in an oil bath (Silicone oil).

  • Ramp Rate: Heat bath to 100°C . No distillate should collect yet.[1][2]

  • Target Approach: Slowly increase bath temperature to 140–150°C .

    • Thermodynamic Lag: The bath must be 20–30°C hotter than the vapor temperature to drive distillation.[1][2]

Phase 3: Fraction Collection
FractionVapor Temp (at 1 mmHg)AppearanceCompositionAction
Forerun < 110 °CClear/CloudyResidual solvents, lower estersDiscard / Recycle
Transition 110–120 °CClearMixed fractionKeep separate
Main 125–135 °C Colorless Oil Ethyl 5-oxodecanoate COLLECT
Tail Temp dropsYellowingHigh boilers / DimersStop heating

Note: Vapor temperatures are estimates based on the Clausius-Clapeyron relation.[1][2] Rely on the plateau of the temperature reading.

Phase 4: Shutdown
  • Stop: Turn off heat. Lower the oil bath.[1][2]

  • Cool: Allow flask to cool to <80°C under vacuum.

  • Repressurize: Introduce Nitrogen/Argon slowly. Do NOT introduce air into hot oil (oxidation risk).[1][2]

Quality Control & Troubleshooting

Analytical Criteria
  • GC-MS: Single peak >98% area integration. Look for m/z 214 (parent) and characteristic fragments (loss of ethoxy group).[1][2]

  • H-NMR (CDCl₃):

    • Triplet at ~0.9 ppm (terminal methyl).[1][2]

    • Multiplets at 1.2–1.6 ppm (alkyl chain).[1][2]

    • Triplet at ~2.3 ppm (methylene alpha to keto).[1][2]

    • Quartet at ~4.1 ppm (ethoxy methylene).[1][2]

    • Impurity Check: Look for broad peaks (polymer) or singlets at 2.0 ppm (residual solvents).[1][2]

Troubleshooting Table
SymptomRoot CauseCorrective Action
Severe Bumping Water/Solvent in crudeStop.[1][2] Re-dry crude with MgSO₄.[1][2][7] Use larger stir bar.
Low Vacuum (>5 mmHg) Leaking joints or pump oil saturatedRe-grease joints.[1][2] Change pump oil.[1][2] Check cold trap.
Product is Yellow Thermal degradationBath temp too high.[1][2] Reduce bath temp, improve vacuum depth.[1][2]
No Distillate Insufficient driveInsulate the column (Al foil).[1][2] Increase bath temp slightly.

Workflow Visualization

The following diagram illustrates the critical decision pathways for the purification process.

G Start Crude Reaction Mixture Quench 1. Wash: NaHCO3 (aq) Neutralize Acids Start->Quench Remove acidic impurities Dry 2. Dry: MgSO4 & Rotovap Remove Water/Solvent Quench->Dry Prevent bumping VacCheck 3. Vacuum Check Target: <1 mmHg Dry->VacCheck Distill 4. Fractional Distillation Bath: 150°C | Vapor: ~130°C VacCheck->Distill If leak check passes Decision Vapor Temp Stable? Distill->Decision Forerun Forerun (<120°C) Discard Decision->Forerun Temp Rising Main Main Fraction (125-135°C) Ethyl 5-oxodecanoate Decision->Main Temp Plateau Residue Pot Residue Discard Decision->Residue Temp Drops/Color Change

Caption: Logic flow for the purification of Ethyl 5-oxodecanoate, emphasizing the critical neutralization and drying steps prior to high-vacuum distillation.

References

  • The Good Scents Company. (2023).[1][2] Ethyl 5-oxodecanoate Properties and Safety Data. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Ethyl 5-oxodecanoate Mass Spectrum and Retention Indices. Retrieved from [Link][1][2]

  • Organic Syntheses. (n.d.). General Procedures for Vacuum Distillation of High Boiling Esters. (Contextual reference for standard operating procedures in ester purification). Retrieved from [Link][1][2]

  • PubChem. (2023).[1][2] Ethyl 5-oxodecanoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2][13]

Sources

Method

Application Note: Ethyl 5-Oxodecanoate as a Strategic Precursor in Asymmetric Synthesis and Heterocyclic Scaffolding

Executive Summary Ethyl 5-oxodecanoate (CAS 36483-31-9) is a versatile -keto ester featuring a 1,5-dicarbonyl relationship. This specific structural motif—a ketone at C5 and an ester at C1—provides a unique "bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-oxodecanoate (CAS 36483-31-9) is a versatile


-keto ester featuring a 1,5-dicarbonyl relationship. This specific structural motif—a ketone at C5 and an ester at C1—provides a unique "bifunctional handle" for organic synthesis. Unlike the more common 

-keto esters (e.g., ethyl acetoacetate) used for 1,3-functionalization, the

-keto arrangement of ethyl 5-oxodecanoate is the ideal geometric precursor for six-membered heterocycles and

-lactones
.

This guide details two high-value applications:

  • Flavor & Fragrance: Chemo-enzymatic synthesis of chiral

    
    -Decalactone  (a premium coconut/peach flavorant).
    
  • Pharmaceutical Scaffolding: Synthesis of dihydropyridazinones , a privileged structure in cardiotonic and anti-inflammatory drug discovery.

Chemical Profile & Structural Advantage

PropertySpecification
IUPAC Name Ethyl 5-oxodecanoate
Synonyms Ethyl 5-oxocaprate; 5-Oxodecanoic acid ethyl ester
Molecular Formula C

H

O

Molecular Weight 214.30 g/mol
Boiling Point ~290–294 °C (at 760 mmHg)
Solubility Soluble in alcohols, ethers, chloroform; Insoluble in water
Key Motif 1,5-Dicarbonyl (

-positioning)

The "1,5-Effect": In organic synthesis, the distance between functional groups dictates cyclization potential. The 1,5-spacing in ethyl 5-oxodecanoate allows for:

  • Intramolecular Cyclization: Reduction of the ketone leads to a

    
    -hydroxy ester, which spontaneously or acid-catalytically cyclizes to a stable six-membered lactone.
    
  • Condensation with Binucleophiles: Reaction with hydrazine or diamines bridges the 1,5-gap to form six-membered nitrogen heterocycles (pyridazinones, piperidines).

Application 1: Chemo-Enzymatic Synthesis of Chiral -Decalactone

Context:


-Decalactone is a critical flavor compound. While racemic synthesis is cheap, the (R)-enantiomer carries the desirable "creamy/coconut" note, while the (S)-enantiomer is less potent. Using ethyl 5-oxodecanoate as a substrate for bioreduction offers a high-yield route to the enantiopure product.
Mechanistic Pathway
  • Bioreduction: The C5 ketone is reduced to a chiral hydroxyl group by an oxidoreductase (e.g., from Saccharomyces cerevisiae).

  • Lactonization: The resulting 5-hydroxy ester undergoes intramolecular transesterification under acidic conditions to form the lactone ring.

Visualization of Pathway

G Substrate Ethyl 5-oxodecanoate (Precursor) Intermediate (R)-Ethyl 5-hydroxydecanoate (Chiral Intermediate) Substrate->Intermediate Stereoselective Reduction Enzyme Biocatalyst (Baker's Yeast / ADH) Enzyme->Intermediate Cyclization Acid Catalysis (pTsOH, Toluene) Intermediate->Cyclization Heat/Reflux Product (R)-delta-Decalactone (Flavorant) Cyclization->Product -EtOH

Figure 1: Chemo-enzymatic workflow for converting Ethyl 5-oxodecanoate to high-value chiral lactones.

Detailed Protocol: Baker's Yeast Reduction

Note: This protocol uses whole-cell biocatalysis, which is cost-effective and accessible.

Reagents:

  • Ethyl 5-oxodecanoate (10 mmol, ~2.14 g)

  • Baker's Yeast (Saccharomyces cerevisiae, dry active): 20 g

  • Sucrose (Energy source): 30 g

  • Tap water: 200 mL

  • Ethanol (Co-solvent): 5 mL[1]

  • Celite (Filter aid)

Step-by-Step Procedure:

  • Activation: In a 500 mL Erlenmeyer flask, dissolve 30 g sucrose in 200 mL warm water (35°C). Add 20 g dry Baker's yeast. Stir gently for 30 minutes to activate the cells (CO

    
     evolution will be vigorous).
    
  • Substrate Addition: Dissolve Ethyl 5-oxodecanoate in 5 mL ethanol. Add this solution dropwise to the fermenting yeast mixture.

    • Critical: Do not add the neat ester directly; the C10 chain is lipophilic and requires dispersion.

  • Incubation: Stopper the flask with a cotton plug or fermentation lock. Incubate at 30–32°C with orbital shaking (150 rpm) for 48–72 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC. The ketone spot will disappear, replaced by the more polar alcohol spot.

  • Extraction: Add 10 g Celite to the mixture and filter through a Büchner funnel to remove yeast cells. Wash the filter cake with Ethyl Acetate (50 mL).

  • Isolation: Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Cyclization (Lactonization):

    • Concentrate the organic layer to obtain the crude hydroxy ester.[1]

    • Redissolve in Toluene (50 mL). Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, ~50 mg).

    • Reflux for 2 hours (optionally with a Dean-Stark trap to remove ethanol, though not strictly necessary for small scale).

  • Purification: Wash the toluene layer with saturated NaHCO

    
     (to remove acid catalyst). Dry, concentrate, and purify via vacuum distillation (bp ~115–120°C at 0.02 mmHg) or flash chromatography.
    

Expected Yield: 60–75% isolated yield of (R)-


-Decalactone.

Application 2: Synthesis of Dihydropyridazinones (Pharma Scaffold)

Context: The reaction of


- or 

-keto esters with hydrazine is a classic route to pyridazinone derivatives. 6-substituted-4,5-dihydropyridazin-3(2H)-ones are pharmacophores found in cardiotonic agents (PDE3 inhibitors) and antihypertensives.
Reaction Logic

The C5 ketone condenses with one amine of hydrazine to form a hydrazone, while the C1 ester is attacked by the second amine to form the amide (lactam) linkage. The 1,5-distance perfectly accommodates the 6-membered pyridazine ring.

Visualization of Pathway

P E5OD Ethyl 5-oxodecanoate Intermediate Hydrazone Intermediate E5OD->Intermediate Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Intermediate Product 6-Pentyl-4,5-dihydro- pyridazin-3(2H)-one Intermediate->Product Cyclization (-EtOH)

Figure 2: Synthesis of the pyridazinone scaffold from Ethyl 5-oxodecanoate.

Detailed Protocol: Pyridazinone Synthesis

Reagents:

  • Ethyl 5-oxodecanoate (5 mmol, ~1.07 g)

  • Hydrazine Hydrate (80% or 64% aq. solution): 7.5 mmol (1.5 equiv)

  • Ethanol (Absolute): 15 mL

  • Acetic Acid (Catalyst): 2–3 drops

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-oxodecanoate in 15 mL ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Add Acetic Acid.[2][3]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[2][4][5][6] The initial hydrazone formation is fast; the subsequent cyclization (amide formation) requires heat.

  • Workup: Cool the reaction mixture to room temperature. Often, the product will precipitate as a solid upon cooling or upon partial evaporation of the solvent.

  • Crystallization: If solid forms, filter and wash with cold ethanol. If oil remains, evaporate solvent and recrystallize from Ethanol/Hexane or purify via column chromatography (SiO

    
    , EtOAc/Hexane).
    
  • Characterization:

    • Product: 6-pentyl-4,5-dihydropyridazin-3(2H)-one.

    • IR: Look for C=O (amide) stretch ~1670 cm

      
       and N-H stretch.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Yeast Reduction) Substrate toxicity or solubility issues.Add substrate slowly (fed-batch). Use a surfactant (Tween 80) or cyclodextrin to improve solubility of the C10 chain.
Incomplete Cyclization (Lactone) Water present in reaction.Ensure the hydroxy-ester intermediate is dry.[7] Use Dean-Stark apparatus during acid catalysis to drive equilibrium.
Product Impurity (HPLC) Residual starting material.Ethyl 5-oxodecanoate can be separated from the lactone/alcohol using Reverse Phase HPLC (C18 column, MeCN/Water + Formic Acid) [Ref 1].

Safety & Handling

  • Hazard Classification: Ethyl 5-oxodecanoate is generally considered low-hazard but is a Combustible Liquid (Flash point ~124°C) and a potential Skin/Eye Irritant .

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ketone or hydrolysis of the ester over long periods.

References

  • SIELC Technologies. (2018). Separation of Ethyl 5-oxodecanoate on Newcrom R1 HPLC column.Link

  • Gocho, S., et al. (1998). Process for the production of delta-decalactone.[8] European Patent EP0822259A1. Link

  • Latypova, D. R., et al. (2013).[9] Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines.[9] Russian Journal of Organic Chemistry, 49(6), 843–848.[9] (Cited for general 1,3 vs 1,5 dicarbonyl reactivity context).

  • Mueller, M., et al. (2007). Enzymatic reduction of ketones. In Biocatalysis in Organic Synthesis. (General reference for Baker's Yeast protocols).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108968, Ethyl 5-oxodecanoate.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 5-oxodecanoate Synthesis Optimization

The following technical guide details the optimization of Ethyl 5-oxodecanoate synthesis, designed for researchers and process chemists. Topic: Improving Yield and Purity in the Synthesis of Ethyl 5-oxodecanoate (CAS: 93...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of Ethyl 5-oxodecanoate synthesis, designed for researchers and process chemists.

Topic: Improving Yield and Purity in the Synthesis of Ethyl 5-oxodecanoate (CAS: 93919-00-7) Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Route Selection

Ethyl 5-oxodecanoate (


-keto ester) presents a specific synthetic challenge: constructing a 1,5-dicarbonyl framework while avoiding over-addition or regioselectivity errors.

While industrial routes often employ the Michael Addition of 2-octanone to ethyl acrylate (economical but regioselectivity-prone), the high-purity laboratory standard is the Nucleophilic Ring Opening of Glutaric Anhydride . This guide focuses on optimizing the latter to maximize yield, as it offers the highest structural certainty.

The Core Chemistry

Target Structure:


Primary Route:  Pentylmagnesium bromide + Glutaric Anhydride 

5-Oxodecanoic Acid

Ethyl Ester.

Critical Process Parameters (CPP) for Yield Improvement

The reaction of Grignard reagents with cyclic anhydrides is notoriously prone to bis-addition , where the Grignard reagent attacks the newly formed ketone, yielding a tertiary alcohol impurity.

Protocol A: The Low-Temperature Grignard (Standard Optimization)

To stop the reaction at the ketone stage, you must stabilize the tetrahedral magnesium intermediate and prevent its collapse until quench.

Step-by-Step Optimization:

  • Temperature Control (Crucial):

    • Standard:

      
      
      
      
      
      Yield: 40-50% (High tertiary alcohol).
    • Optimized:

      
      . The tetrahedral intermediate is stable at this temperature, preventing the ketone from being released and attacked by a second equivalent of Grignard.
      
  • Stoichiometry & Addition Order:

    • Incorrect: Adding Anhydride to Grignard. (Excess Grignard drives bis-addition).

    • Correct: Slow addition of Pentylmagnesium bromide (1.0 equiv) to Glutaric Anhydride (1.1 equiv) in THF. Keeping the anhydride in slight excess ensures no local high concentration of Grignard exists to attack the product.

  • Solvent Effects:

    • Use THF over Diethyl Ether. THF coordinates better with Magnesium, stabilizing the intermediate species.

Protocol B: The Organozinc/Cadmium Transmetallation (High Precision)

If the Grignard route yields persist below 60%, switch to an organozinc or organocadmium reagent. These are less nucleophilic and inert toward ketones, chemically locking the reaction at the mono-addition stage.

  • Reagent Prep: React PentylMgBr with anhydrous

    
     (1.0 equiv) at 
    
    
    
    for 30 mins to form
    
    
    .
  • Reaction: Add

    
     to Ethyl Glutaryl Chloride (alternative precursor) or Glutaric Anhydride.
    
  • Result: Elimination of tertiary alcohol side products.

Visualizing the Yield-Killing Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the "Yield Killer" (Bis-addition).

GrignardReaction Start Glutaric Anhydride + PentylMgBr Intermediate Tetrahedral Mg-Intermediate Start->Intermediate Low Temp (-78°C) Kinetic Control ProductAcid 5-Oxodecanoic Acid (Desired) Intermediate->ProductAcid Acid Quench (H3O+) KetoneFree Free Ketone (In situ release) Intermediate->KetoneFree Warming > -20°C Premature Collapse FinalEster Ethyl 5-oxodecanoate ProductAcid->FinalEster EtOH / H+ Esterification TertAlcohol Tertiary Alcohol (Impurity) KetoneFree->TertAlcohol + 2nd Eq. PentylMgBr (Fast)

Caption: Kinetic competition in Grignard addition. Maintaining -78°C prevents the "Free Ketone" path, blocking tertiary alcohol formation.

Quantitative Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Bis-addition (Tertiary alcohol formation).Cool to -78°C .[1] Switch addition order: Add Grignard to Anhydride.
Product contains branched isomer Regioselectivity error (if using Michael route).Switch to Glutaric Anhydride route. Michael addition of 2-octanone is hard to control regiochemically.
Starting Material Recovery Grignard reagent degradation (Wet solvent).Titrate Grignard before use. Ensure THF is distilled from Na/Benzophenone.
Ester Hydrolysis Poor workup pH control.During esterification workup, neutralize with

gently. Avoid strong caustic washes.
Wurtz Coupling (Decane) Grignard prep too hot.Prepare PentylMgBr at reflux but initiate at RT. Dilute the alkyl halide.

Detailed Experimental Protocol (Optimized)

Step 1: Preparation of 5-Oxodecanoic Acid
  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagents: Dissolve Glutaric Anhydride (12.5 g, 110 mmol) in anhydrous THF (150 mL) . Cool to -78°C (Dry ice/Acetone).

  • Addition: Add Pentylmagnesium Bromide (100 mmol, 2.0 M in ether) dropwise over 60 minutes via syringe pump. Crucial: Maintain internal temp < -70°C.

  • Stirring: Stir at -78°C for 2 hours. Do not allow to warm.

  • Quench: Pour the cold mixture into vigorously stirring 1M HCl (200 mL) containing crushed ice. This hydrolyzes the magnesium salt directly to the keto-acid.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Analyze crude by NMR. Look for triplet at

      
       2.4-2.5 (keto-methylene).
      
Step 2: Esterification to Ethyl 5-oxodecanoate
  • Reaction: Dissolve crude acid in Absolute Ethanol (100 mL) . Add conc.

    
     (1 mL)  or p-TsOH (0.5 g) .
    
  • Reflux: Heat to reflux for 4-6 hours. Use a Dean-Stark trap if possible (with Benzene/Toluene cosolvent) to drive equilibrium, though simple reflux often suffices for ethyl esters.

  • Workup: Evaporate excess EtOH. Dilute with Ether. Wash with Sat.

    
     (carefully!) to remove unreacted acid.
    
  • Purification: Distill under reduced pressure (approx. bp 130-140°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Frequently Asked Questions (FAQs)

Q: Can I use the Michael Addition of 2-Octanone and Ethyl Acrylate instead? A: Yes, but it is "dirty." 2-Octanone has two nucleophilic sites (C1-methyl and C3-methylene). Thermodynamic conditions (NaOEt) favor C3 attack, giving the branched byproduct. To get Ethyl 5-oxodecanoate (linear), you need kinetic control (LDA, -78°C) to deprotonate the methyl group. The Glutaric Anhydride route is chemically cleaner for this specific isomer.

Q: Why use Glutaric Anhydride instead of Ethyl Glutaryl Chloride? A: Anhydrides are generally more stable and cheaper. However, if you have access to Ethyl Glutaryl Chloride (Ethyl 4-chloro-4-oxobutyrate homolog), reacting it with Pentylzinc Iodide (Negishi coupling conditions) is an excellent, albeit more expensive, alternative that avoids the esterification step.

Q: My product has a "fruity but waxy" smell. Is this normal? A: Yes. Ethyl 5-oxodecanoate is used in flavors/fragrances.[2] However, a "rancid" note indicates unreacted Valeric acid (from Grignard oxidation) or Glutaric acid. Ensure your bicarbonate wash is thorough.

References

  • Grignard Reaction with Anhydrides

    • Reaction of Grignard reagents with succinic/glutaric anhydrides. Weizmann, C. et al. J. Chem. Soc., 1935 , 1370.

  • Organozinc Chemoselectivity: Use of Organozinc reagents to prevent bis-addition. Knochel, P. et al. Chem. Rev., 1993, 93, 2117.
  • General Synthesis of Delta-Keto Esters

    • Stetter Reaction and Michael Addition pathways.Organic Syntheses, Coll.[3] Vol. 7, p.50.

  • Physical Properties & CAS Data

    • Ethyl 5-oxodecanoate (CAS 93919-00-7).[4] The Good Scents Company.

Sources

Optimization

Addressing peak tailing for Ethyl 5-oxodecanoate in reverse-phase HPLC

Welcome to the Advanced Chromatography Support Center. Ticket Subject: Peak Tailing Resolution for Ethyl 5-oxodecanoate ( ) Assigned Specialist: Senior Application Scientist Status: Open for Troubleshooting[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center.

Ticket Subject: Peak Tailing Resolution for Ethyl 5-oxodecanoate (


)
Assigned Specialist:  Senior Application Scientist
Status:  Open for Troubleshooting[1]

Executive Summary: The Molecule & The Problem

You are observing peak tailing (Asymmetry


) for Ethyl 5-oxodecanoate . To fix this, we must first respect the chemistry. This molecule is not a base  (it lacks nitrogen); therefore, standard "amine-tailing" fixes like adding Triethylamine (TEA) will fail.[1]

The Chemical Reality:

  • Functional Groups: A ketone (5-oxo) and an ethyl ester.[2] Both are hydrogen bond acceptors.

  • Lipophilicity: Significant alkyl chain (decano-). It requires high organic strength to elute but is sensitive to "Strong Solvent Effects" upon injection.

  • Vulnerability: The ester bond is susceptible to hydrolysis at extreme pH (<2.0 or >8.0), potentially creating "ghost peaks" or split peaks that mimic tailing.

Module 1: Diagnostic Metrics (Quantify the Issue)

Before adjusting chemistry, quantify the distortion. Visual inspection is subjective; metrics are absolute.

Q: How do I definitively confirm "tailing" versus "fronting" or "splitting"?

A: Use the USP Tailing Factor (


) .
Do not use the Asymmetry Factor (

) unless your SOP specifically mandates it, as

(calculated at 10% height) often underestimates tailing compared to

(calculated at 5% height).[1]

Acceptance Criteria:

  • 
    : Excellent.
    
  • 
    : Acceptable for most assays.[3]
    
  • 
    : Critical Failure (Integration data is unreliable).
    

Calculation Logic:

TailingCalc Step1 Measure Peak Width at 5% Height (W0.05) Step2 Measure Front Half Width at 5% Height (f) Step1->Step2 Step3 Calculate Tf = W0.05 / (2 * f) Step2->Step3 Decision Result Analysis Step3->Decision Tf > 1.2\n(Tailing) Tf > 1.2 (Tailing) Decision->Tf > 1.2\n(Tailing) High Tf < 0.9\n(Fronting) Tf < 0.9 (Fronting) Decision->Tf < 0.9\n(Fronting) Low

Figure 1: The USP Tailing Factor calculation workflow. Ensure your software is set to use the USP method, not the ASTM/Asymmetry method.

Module 2: Root Cause Analysis (The Triage)

Q: Is this a column failure or a method failure?

A: Perform the "Reference Peak Test." Inject a neutral, non-polar standard (e.g., Toluene or Uracil) under the same conditions.[1]

  • Scenario A: All peaks tail (including Toluene).

    • Cause: Physical failure. Void in the column head, blocked frit, or extra-column volume (bad tubing connections).[1]

    • Action: Replace the column or check fittings.[4][5] Chemistry changes will not fix this.

  • Scenario B: Only Ethyl 5-oxodecanoate tails.

    • Cause: Chemical interaction.[3][6]

    • Mechanism:[7][8][9][10] The carbonyl oxygens on your analyte are interacting with residual silanols (

      
      ) on the silica surface.
      

Triage Start Observe Tailing Peak CheckOthers Do other peaks tail? Start->CheckOthers Physical PHYSICAL ISSUE (Void/Frit/Tubing) CheckOthers->Physical Yes Chemical CHEMICAL ISSUE (Silanol/Solvent) CheckOthers->Chemical No SolvEffect Strong Solvent Effect (Sample solvent > MP strength) Chemical->SolvEffect Check Sample Solvent Silanol Silanol Interaction (Carbonyl H-Bonding) Chemical->Silanol Check pH/Column

Figure 2: Diagnostic decision tree to isolate physical vs. chemical causes.[1]

Module 3: Chemical Solutions (The Fix)

If you confirmed Scenario B (Chemical Issue), apply these solutions in order.

The "Strong Solvent" Effect (Most Likely Cause)

Ethyl 5-oxodecanoate is lipophilic. Researchers often dissolve it in 100% Acetonitrile (MeCN) or Methanol to ensure solubility.

  • The Problem: If your Mobile Phase (MP) starts at 50% Water, injecting a slug of 100% MeCN causes the analyte to travel faster than the MP momentarily. This results in peak distortion that looks like tailing or splitting.[11][12]

  • The Fix: Match the sample diluent to the starting mobile phase.

    • Protocol: Dissolve sample in 50:50 MeCN:Water. If solubility is poor, use 75:25, but never 100% organic for a reverse-phase injection.[1]

Silanol Suppression (Mobile Phase Optimization)

The ketone and ester groups act as weak H-bond acceptors. If the silica surface has free acidic silanols, they will "grab" the analyte, causing the tail.

  • The Fix: Lower the pH to suppress silanol ionization (

    
    ).[13]
    
  • Target pH: 3.0 – 4.0 .

    • Why: Below pH 3.0, silanols are protonated and neutral, preventing ionic interaction.[1][13]

    • Warning: Do not go below pH 2.0. Ethyl 5-oxodecanoate is an ester; highly acidic conditions combined with column heat will hydrolyze it into 5-oxodecanoic acid and ethanol.

  • Additive: Use 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.7) . Avoid phosphate buffers if using LC-MS.

Stationary Phase Selection

If the above fail, your column chemistry is insufficient.

  • Requirement: You need a High-Purity, End-Capped C18 .[1]

  • Mechanism:[8][9][10] "End-capping" chemically bonds a small silane to the residual silanols that the large C18 ligands missed. This physically blocks the Ethyl 5-oxodecanoate from touching the silica.

  • Recommended: C18 with "High Carbon Load" (>15%) and "Fully End-capped."

Module 4: Validated Optimization Protocol

Follow this step-by-step workflow to resolve the tailing.

StepParameterActionRationale
1 System Check Bypass column, inject acetone.Verify injector/detector tubing isn't causing band broadening.
2 Diluent Change sample solvent to 50% Mobile Phase A / 50% B .Eliminates "strong solvent" distortion.
3 Buffer Add 0.1% Formic Acid to Mobile Phase A (Water).Lowers pH to ~2.7, suppressing silanol activity without rapid hydrolysis.
4 Temperature Set Column Oven to 35°C - 40°C .Improves mass transfer kinetics, sharpening the peak.
5 Flow Rate Reduce flow (e.g., 1.0

0.8 mL/min).
If tailing is due to slow mass transfer (large molecule), this helps.[1]

Module 5: Troubleshooting Matrix (Quick Reference)

SymptomProbable CauseCorrective Action
Tailing + Broadening Column Void / Bed CollapseReplace Column.
Tailing + Split Peak Strong Solvent EffectDilute sample in starting Mobile Phase.[12]
Tailing (Only this peak) Silanol InteractionUse End-capped column; Ensure pH < 4.0.
Fronting (

)
Mass OverloadDilute sample concentration 10x.
Ghost Peak on Tail HydrolysisCheck if MP pH is too low (<2) or too high (>8).

References

  • USP Tailing Factor Calcul

    • United States Pharmacopeia (USP).
    • [1]

  • Silanol Interactions in Reverse Phase HPLC

    • Chromatography Today. "Silanol Activity in Reverse Phase HPLC."
  • Solvent Effects in HPLC

    • LCGC North America. "The Strong Solvent Effect."[12][14]

  • Properties of Ethyl 5-oxodecano

    • PubChem Database.[2] Compound Summary: Ethyl 5-oxodecanoate.[2][15][16]

    • [1]

Sources

Troubleshooting

Technical Support Center: Reducing Reaction Times in Esterification Protocols

Department: Chemical Synthesis & Process Optimization Document ID: EST-OPT-2026-V4 Audience: Senior Researchers, Process Chemists, Drug Development Scientists Executive Summary: The Kinetics of Efficiency Time is often t...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Process Optimization Document ID: EST-OPT-2026-V4 Audience: Senior Researchers, Process Chemists, Drug Development Scientists

Executive Summary: The Kinetics of Efficiency

Time is often the most expensive reagent in drug discovery and development. In esterification—a fundamental transformation in organic synthesis—reaction times can range from minutes to days depending on the method employed. This guide moves beyond basic textbook procedures to provide field-tested, mechanistically grounded strategies for accelerating ester formation without compromising yield or selectivity.

Our approach focuses on three kinetic levers: Thermodynamic Forcing (Water Removal), Activation Energy Reduction (Catalysis), and Process Intensification (Microwave & Flow Chemistry).

Troubleshooting & Optimization (Q&A)

Category 1: Thermodynamic Control (Fischer Esterification)

Q: My Fischer esterification stalls at ~60-70% conversion despite refluxing for 12+ hours. How can I drive this to completion faster?

A: Fischer esterification is an equilibrium-limited process (


 for primary alcohols). Stalling indicates you have reached equilibrium, not that the reaction is "slow" in a kinetic sense. Extending reflux time beyond this point is futile.

Corrective Protocol: You must perturb the equilibrium (


) by removing water or increasing reactant concentration.
  • Azeotropic Distillation (Dean-Stark): Use a solvent that forms a low-boiling azeotrope with water (e.g., Toluene). This physically removes water from the reaction pot.

  • Molecular Sieves (Soxhlet Modification): For lower boiling solvents where Dean-Stark is ineffective (e.g., DCM, THF), place activated 3Å or 4Å molecular sieves in a Soxhlet extractor between the flask and condenser. The condensate is dried before returning to the pot, actively shifting equilibrium.

  • High-Concentration Method: If reagents are cheap, run the reaction "neat" (solvent-free) or with 5-10 equivalents of the alcohol. This leverages Le Chatelier’s principle to drive kinetics immediately.

Category 2: Kinetic Control (Steglich & Coupling Reagents)

Q: I am using DCC/DMAP for a sensitive substrate, but the reaction is slow and purification is difficult due to DCU. Is there a faster alternative?

A: Yes. The formation of the dicyclohexylurea (DCU) byproduct is not only a purification nuisance but can physically impede stirring and mass transfer.

Corrective Protocol: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) .

  • Mechanism: EDC functions identically to DCC but forms a water-soluble urea byproduct that is removed via simple aqueous workup, eliminating column chromatography in many cases.

  • Acceleration: Add Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide) for sterically hindered substrates. It activates the carboxylic acid via a pyridinium ester intermediate, which is often more reactive than the O-acylisourea formed by carbodiimides.

Category 3: Process Intensification (Microwave & Flow)

Q: Does microwave irradiation actually change the reaction mechanism, or is it just heating?

A: It is primarily thermal, but with a critical difference: Volumetric Heating . Conventional heating relies on conduction/convection from the vessel wall, creating gradients. Microwave irradiation heats the solvent/reagents directly (dipolar polarization), allowing the reaction mixture to reach target temperature almost instantaneously.

  • Impact: Reactions that take 4–8 hours at reflux can often be completed in 5–20 minutes at temperatures exceeding the solvent's atmospheric boiling point (in sealed vessels).

Comparative Data Analysis

The following table summarizes the efficiency gains from switching protocols for a standard synthesis (e.g., Benzoic Acid + Ethanol


 Ethyl Benzoate).
ParameterClassical Reflux (H₂SO₄)Dean-Stark OptimizationMicrowave-Assisted (150W)Continuous Flow (Packed Bed)
Reaction Time 6 - 12 Hours3 - 5 Hours5 - 20 Minutes 1 - 5 Minutes (Residence)
Temperature 78°C (EtOH bp)110°C (Toluene)120°C - 150°C (Sealed)100°C - 200°C (Pressurized)
Yield 65 - 70%>95%>90%>95%
Water Removal None (Equilibrium limited)Physical (Azeotrope)None (Kinetic overdrive)Physical (Adsorption/Membrane)
Scalability HighMediumLow (Batch limit)High (Linear scale-up)

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This decision tree guides the researcher to the optimal protocol based on substrate stability and scale.

Esterification_Selection Start Start: Define Substrate & Scale AcidSensitive Is Substrate Acid Sensitive? Start->AcidSensitive HeatSensitive Is Substrate Heat Sensitive? AcidSensitive->HeatSensitive No Steglich Protocol B: Steglich (EDC/DMAP) (Room Temp, Neutral pH) AcidSensitive->Steglich Yes Scale Scale > 100g? HeatSensitive->Scale No HeatSensitive->Steglich Yes Fischer Protocol A: Fischer (H2SO4) (Reflux) Scale->Fischer No (Standard Lab) Microwave Microwave Assisted (High T, Short Time) Scale->Microwave No (Rapid Screening) Flow Continuous Flow Reactor (Packed Bed / Resin) Scale->Flow Yes

Caption: Decision matrix for selecting the optimal esterification protocol based on substrate constraints and production scale.

Diagram 2: Mechanism of Steglich Activation (EDC vs DCC)

Understanding the intermediate is key to troubleshooting low yields in coupling reactions.

Steglich_Mechanism Acid Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Unstable Intermediate) Acid->OAcyl + EDC EDC EDC·HCl (Coupling Agent) ActiveEster N-Acylpyridinium (Activated Ester) OAcyl->ActiveEster + DMAP (Fast) N_AcylUrea N-Acyl Urea (Dead-End Byproduct) OAcyl->N_AcylUrea Slow Rearrangement (If no DMAP) Ester Target Ester (R-COOR') ActiveEster->Ester + Alcohol Urea Water Soluble Urea (Easily Removed) ActiveEster->Urea Byproduct DMAP DMAP (Catalyst) ActiveEster->DMAP Regenerated Alcohol Alcohol (R'-OH)

Caption: The Steglich mechanism highlights the critical role of DMAP in intercepting the O-Acylisourea to prevent rearrangement into the stable N-Acyl Urea byproduct.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Fischer Esterification

Best for: Rapid synthesis of stable substrates, library generation.

  • Preparation: In a 10 mL microwave-transparent vial, dissolve Carboxylic Acid (1.0 equiv) in the corresponding Alcohol (as solvent, ~2-3 mL).

  • Catalyst: Add concentrated H₂SO₄ or TMSCl (0.1 equiv).

    • Note: TMSCl reacts with alcohol to generate anhydrous HCl in situ, which is milder than sulfuric acid.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120°C

    • Ramp Time: 1 min

    • Hold Time: 5 - 10 min

    • Pressure Limit: 250 psi (Safety Cutoff)

  • Workup: Cool to RT. Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize acid), then Brine. Dry over MgSO₄ and concentrate.

Protocol B: High-Efficiency Steglich Esterification (EDC·HCl)

Best for: Acid-sensitive substrates, complex APIs, avoiding chromatography.

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add Carboxylic Acid (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst: Add DMAP (0.1 - 0.2 equiv). Stir for 5 mins.

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 - 1.5 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.

    • Monitoring: Check TLC. If the reaction stalls, add 0.5 equiv more EDC.

  • Workup (The "Wash" Method):

    • Dilute with DCM.

    • Wash with 0.5 N HCl (Removes DMAP and unreacted EDC).

    • Wash with sat. NaHCO₃ (Removes unreacted carboxylic acid).

    • Wash with Brine .

    • Dry organic layer and evaporate. Result is often >95% pure ester.

References

  • Tan, C. H., et al. (2021). "A comparative study of microwave-assisted and conventional heating methods of the synthesis of 1-(Naphthalene-1-yl)". Universiti Kebangsaan Malaysia. Link

  • Sahoo, K., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry. Link

  • Reis, M. H., et al. (2021). "The Influence of Residence Time Distribution on Continuous-Flow Polymerization". ChemRxiv. Link

  • Master Organic Chemistry. (2022). "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Link

  • Stoli Chem. (2021). "How residence time affects product quality in flow chemistry". Link

Reference Data & Comparative Studies

Validation

Purity Assessment of Synthesized Ethyl 5-oxodecanoate: A Quantitative NMR (qNMR) Validation Guide

Executive Summary Objective: To establish a metrologically traceable purity assessment protocol for Ethyl 5-oxodecanoate (CAS: 33941-99-0) using quantitative NMR ( H-qNMR). The Challenge: Synthesized intermediates like E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a metrologically traceable purity assessment protocol for Ethyl 5-oxodecanoate (CAS: 33941-99-0) using quantitative NMR (


H-qNMR).

The Challenge: Synthesized intermediates like Ethyl 5-oxodecanoate often lack commercially available Certified Reference Materials (CRMs). Traditional purity methods like GC-FID rely on "area normalization" (assuming all components respond equally) or require a reference standard that does not exist. This leads to dangerous overestimations of purity by ignoring non-volatile impurities (salts, inorganic catalysts) and moisture.

The Solution: qNMR acts as a primary ratio method.[1] By using an Internal Standard (IS) of known purity, we can determine the absolute mass fraction of Ethyl 5-oxodecanoate without an identical reference standard. This guide details the validation of this ester using Dimethyl Terephthalate (DMT) as the internal standard in


.

Part 1: Strategic Comparison (qNMR vs. Alternatives)

For a synthesized ester like Ethyl 5-oxodecanoate, the choice of analytical method dictates the integrity of your downstream data.

Comparative Analysis Matrix
FeatureqNMR (Primary Method) GC-FID (Chromatography) Elemental Analysis (CHN)
Traceability SI-Traceable (via Internal Standard)Relative (Requires Response Factors)Low (Combustion ratios)
Reference Standard Not Required for analyte.[2] Only for IS.Required for accurate wt%.Not Required.
Scope of Detection Organic impurities, Water , Residual Solvents , Isomers.Volatiles only. Misses salts/water. Total C/H/N only. Non-specific.
Accuracy

1.0% (Absolute Weight %)
Variable (Area %

Weight %)

0.4% (Theoretical)
Sample Recovery Non-destructive.Destructive.Destructive.
Development Time Fast (<1 hour).Slow (Column/Gradient optimization).Fast.
Why GC-FID Fails for Absolute Purity

In the synthesis of Ethyl 5-oxodecanoate, common contaminants include:

  • Inorganic salts (from extraction/drying, e.g.,

    
    , 
    
    
    
    ).
  • Water (hygroscopic ester).

  • Non-volatile oligomers .

GC-FID detects none of these. A sample could appear 99.5% pure by GC area but actually be 92.0% pure by weight due to retained moisture and salts. qNMR sees the "whole picture."

Part 2: Technical Methodology & Experimental Design

The qNMR Equation

The fundamental principle relies on the direct proportionality between signal integration (


) and the number of moles (

).


Where:

  • 
    : Purity (Mass fraction, usually as decimal or %)
    
  • 
    : Integral area[3]
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molar Mass (
    
    
    
    )
  • 
    : Gravimetric mass weighed (
    
    
    
    )
  • 
    : Analyte (Ethyl 5-oxodecanoate)
    
  • 
    : Internal Standard (Dimethyl Terephthalate)
    
Internal Standard Selection

For Ethyl 5-oxodecanoate, we require an IS with signals distinct from the aliphatic regions (0.8 – 4.2 ppm).

  • Selected IS: Dimethyl Terephthalate (DMT)

  • Signal: Singlet (

    
     8.10 ppm, 4H).
    
  • Rationale:

    • Spectral Window: The aromatic region is completely empty in pure Ethyl 5-oxodecanoate.

    • Solubility: Excellent in

      
      .
      
    • Non-Hygroscopic: Ensures accurate weighing.

    • Relaxation: Moderate

      
      , allowing reasonable experimental times.
      
Signal Selection for Quantification
  • Analyte Target: The ethoxy methylene quartet (

    
    ).
    
    • Shift:

      
       4.12 ppm.
      
    • Multiplicity: Quartet (

      
       Hz).
      
    • Integration (

      
      ):  2 Protons.
      
    • Reason: This is the most downfield signal of the ester, separated from the bulk methylene "hump" (1.2–2.5 ppm).

Part 3: Experimental Protocol (Step-by-Step)

Phase 1: Sample Preparation (Gravimetry)

Precision weighing is the largest source of uncertainty in qNMR.

  • Equipment: Use a microbalance (readability

    
     mg or 
    
    
    
    mg).
  • Vial: Use a clean 2 mL GC vial or directly weigh into the NMR tube if using a funnel.

  • Weighing the IS: Weigh approx. 10.0 mg of Dimethyl Terephthalate (TraceCERT® or equivalent). Record exact mass (

    
    ).
    
  • Weighing the Analyte: Weigh approx. 15.0 mg of synthesized Ethyl 5-oxodecanoate. Record exact mass (

    
    ).
    
    • Note: Aim for a 1:1 molar ratio if possible, but accurate mass is more critical.

  • Solvation: Add 0.6 mL

    
     (99.8% D)  containing TMS (0.05% v/v).
    
  • Mixing: Vortex until fully dissolved. Ensure no solids remain.

Phase 2: NMR Acquisition Parameters

Standard proton parameters are insufficient. You must ensure full relaxation.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[4] Do NOT use 30° pulses. Use a calibrated 90° pulse .

  • Spectral Width (SW): 20 ppm (approx -2 to 18 ppm) to capture IS, Analyte, and baseline.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Scientific Logic:[5][6][7]

      
       must be 
      
      
      
      of the slowest nucleus.[8] DMT aromatic protons typically have
      
      
      s.
      
      
      .
  • Acquisition Time (

    
    ): 
    
    
    
    seconds (to prevent truncation artifacts).
  • Number of Scans (

    
    ):  16 or 32 (Target S/N ratio > 250:1).
    
  • Temperature: 298 K (25°C).[4] Equilibration time: 5 mins.

Phase 3: Processing & Integration[4]
  • Window Function: No line broadening (

    
     Hz) or very slight (
    
    
    
    Hz).
  • Phasing: Manual phasing is mandatory. Ensure flat baseline at both extremes.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial order 5) after defining integration regions.

  • Integration:

    • Integrate the IS singlet (

      
       8.10) 
      
      
      
      Calibrate to 4.00.
    • Integrate the Analyte quartet (

      
       4.12) 
      
      
      
      Record value (e.g., 1.98).
    • Critical: Include the

      
      C satellites in the integration range (usually 
      
      
      
      Hz from the main peak base).

Part 4: Visualization of Workflows

Diagram 1: The qNMR Logic Flow

This diagram illustrates the decision process and experimental flow for validating the ester.

qNMR_Workflow Start Start: Synthesized Ethyl 5-oxodecanoate Check_Ref Commercial Reference Available? Start->Check_Ref GC_FID Use GC-FID (Relative Purity) Check_Ref->GC_FID Yes qNMR_Path Select qNMR (Absolute Purity) Check_Ref->qNMR_Path No IS_Select Select Internal Standard (Dimethyl Terephthalate) qNMR_Path->IS_Select Weighing Precision Weighing (Analyte + IS) IS_Select->Weighing Acquisition Acquire Spectrum (d1 = 30s, 90° Pulse) Weighing->Acquisition Process Processing (Phase, Baseline, Integrate) Acquisition->Process Calc Calculate Mass % (qNMR Equation) Process->Calc

Caption: Decision matrix and workflow for selecting and executing qNMR for Ethyl 5-oxodecanoate.

Diagram 2: Spectral Assignment Strategy

Visualizing where the signals fall to ensure no overlap.

Spectral_Map cluster_0 Spectral Regions (CDCl3) Region1 8.10 ppm Internal Standard (DMT) Singlet (4H) Region: Aromatic (Clean) Region3 4.12 ppm Analyte Target (-OCH2-) Quartet (2H) Region: Alkoxy (Diagnostic) Region1->Region3 Compare Integrals Region2 7.26 ppm Solvent (CHCl3) Singlet Ignore Region4 2.40 ppm Keto-Adjacent (-CH2-) Triplets Potential Overlap Region5 0.8 - 1.6 ppm Alkyl Chain Multiplets Crowded

Caption: Spectral mapping showing the strategic selection of the 4.12 ppm analyte peak against the 8.10 ppm IS peak.

Part 5: Data Interpretation & Reporting

Calculation Example
  • Mass IS (

    
    ):  10.25 mg
    
  • Mass Analyte (

    
    ):  15.40 mg
    
  • Purity of IS (

    
    ):  99.9% (0.999)
    
  • MW IS (

    
    ):  194.19  g/mol 
    
  • MW Analyte (

    
    ):  214.30  g/mol 
    
  • Integral IS (

    
    ):  100.00 (Normalized, 4H)
    
  • Integral Analyte (

    
    ):  52.15 (Target, 2H)
    




Interpretation: If GC-FID showed this sample as 98% pure, the qNMR result of 76.5% indicates significant contamination by non-volatiles (likely inorganic salts or retained solvent) or significant weighing error. This discrepancy highlights the necessity of qNMR.

Common Pitfalls
  • Hygroscopicity: Ethyl 5-oxodecanoate can absorb water. If the

    
     peak at 1.56 ppm (Water) is high, calculate the water wt% separately.
    
  • Truncation: If

    
    , the "wiggles" at the base of the peak (sinc function) are lost, affecting integration accuracy.
    
  • Satellites: Always integrate consistently. If you include

    
    C satellites for the Standard, include them for the Analyte.
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].[9] (2019).[9][10] Provides foundational guidelines for pulse offset and length in qNMR. [9]

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials. (2017). Details the hierarchy of reference materials and IS selection.

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014). Compares qNMR to chromatography and highlights the detection of "hidden" impurities.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[3][11] Practical guide on processing parameters and relaxation delays.

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (2010). Essential for identifying solvent peaks in the Ethyl 5-oxodecanoate spectrum.

Sources

Comparative

Comparing the reactivity of Ethyl 5-oxodecanoate with other β-keto or γ-keto esters

Focus Subject: Ethyl 5-oxodecanoate ( -keto ester) Comparative Targets: Ethyl Acetoacetate ( -keto ester) and Ethyl Levulinate ( -keto ester) Executive Summary: The "Distance Effect" in Carbonyl Chemistry In drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Subject: Ethyl 5-oxodecanoate ( -keto ester)
Comparative Targets: Ethyl Acetoacetate ( -keto ester) and Ethyl Levulinate ( -keto ester)

Executive Summary: The "Distance Effect" in Carbonyl Chemistry

In drug development and organic synthesis, the spacing between the ketone and ester carbonyls dictates the "Rules of Engagement" for cyclization and functionalization. While


-keto esters are ubiquitous for their acidic 

-protons, Ethyl 5-oxodecanoate (E5OD) represents the distinct reactivity class of 1,5-dicarbonyls .

This guide objectively compares E5OD against its shorter-chain counterparts, focusing on its utility in synthesizing six-membered heterocycles (dihydropyridines,


-lactones) versus the five-membered rings typical of 

-keto esters.
Quick Reference: Reactivity Matrix
Feature

-Keto Ester
(e.g., Ethyl Acetoacetate)

-Keto Ester
(e.g., Ethyl Levulinate)

-Keto Ester
(Ethyl 5-oxodecanoate)
Carbonyl Spacing 1,3 (Proximal)1,4 (Intermediate)1,5 (Distal)
Dominant Reactivity Enolate Alkylation / KnoevenagelPaal-Knorr CyclizationIntramolecular Aldol / Reductive Cyclization

-Proton Acidity (pKa)
~11 (Highly Acidic)~25 (Ketone-like)~25 (Ketone-like)
Primary Cyclization Product Pyrazoles, PyrimidinesPyrroles, Thiophenes,

-Lactones
Dihydropyridines,

-Lactones, Cyclohexenones
Lipophilicity (LogP) ~0.2~0.3~3.0 (High Membrane Permeability)

Detailed Reactivity Analysis

Nucleophilic Susceptibility & Acid-Base Behavior

Ethyl 5-oxodecanoate lacks the "active methylene" character of


-keto esters. In Ethyl Acetoacetate, the electron-withdrawing ester and ketone groups flank the same carbon (C2), stabilizing the enolate and dropping the pKa to ~11.

In contrast, E5OD behaves as two chemically distinct functional groups tethered by a lipophilic chain. The ketone at C5 reacts independently of the ester at C1 unless forced into a cyclization manifold.

  • Implication: You cannot alkylate E5OD at the C2 position using weak bases (like

    
    ) as you would with 
    
    
    
    -keto esters. You must use strong bases (LDA) or rely on the ketone's electrophilicity.
Heterocycle Formation Pathways

The most critical application of E5OD is in the synthesis of six-membered rings.

  • 
    -System (1,3):  Reacts with hydrazines to form Pyrazoles .
    
  • 
    -System (1,4):  Reacts with primary amines/acids to form Pyrroles  (Paal-Knorr).
    
  • 
    -System (1,5 / E5OD): 
    
    • Pathway A (Nitrogen): Reacts with ammonia/amines to form Dihydropyridines or Piperidines (via reductive amination).

    • Pathway B (Oxygen): Reduction of the C5 ketone yields a

      
      -hydroxy ester, which spontaneously (or with acid catalysis) cyclizes to 
      
      
      
      -Lactones
      (e.g., Massoia lactone analogs).

Visualization: Decision Logic for Keto Ester Selection

The following diagram illustrates the divergent synthesis pathways based on carbonyl spacing.

ReactivityPathways Start Select Keto Ester Precursor Beta Beta-Keto Ester (1,3) (Ethyl Acetoacetate) Start->Beta High Acidity Needed Gamma Gamma-Keto Ester (1,4) (Ethyl Levulinate) Start->Gamma Paal-Knorr Target Delta Delta-Keto Ester (1,5) (Ethyl 5-oxodecanoate) Start->Delta Lipophilic / 6-Ring Target Pyrazoles Pyrazoles / Pyrimidines (5/6-membered aromatic) Beta->Pyrazoles + Hydrazine / Urea Pyrroles Pyrroles / Butenolides (5-membered) Gamma->Pyrroles + Primary Amine (Heat) Lactones Delta-Lactones / Dihydropyridines (6-membered) Delta->Lactones + NaBH4 (Reductive Cyclization)

Figure 1: Synthetic divergence based on the distance between carbonyl groups.

Experimental Protocol: Comparative Reductive Cyclization

This protocol validates the reactivity difference between


 and 

systems. It demonstrates how E5OD requires specific conditions to form stable six-membered lactones compared to the rapid five-membered ring formation of levulinates.

Objective: Synthesize


-decalactone analog from Ethyl 5-oxodecanoate.
Reagents:
  • Substrate: Ethyl 5-oxodecanoate (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (0.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: 1M HCl

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of Ethyl 5-oxodecanoate in 20 mL of anhydrous methanol at 0°C.

    • Expert Insight: The long alkyl chain of E5OD (C10 total) increases lipophilicity. Ensure full dissolution; co-solvent (THF) may be required if turbidity is observed, unlike the water-soluble Ethyl Levulinate.

  • Reduction: Slowly add

    
     (5 mmol) portion-wise over 15 minutes.
    
    • Mechanism:[1][2][3][4] The borohydride selectively reduces the C5 ketone to a secondary alcohol. The ester remains intact at 0°C.

  • Monitoring (Self-Validation):

    • Take an aliquot at 30 mins. TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting ketone.

    • Note: Unlike

      
      -hydroxy esters (from levulinate) which lactonize almost instantly upon workup, the 
      
      
      
      -hydroxy ester from E5OD is kinetically stable at neutral pH.
  • Cyclization (The Critical Step):

    • Add 1M HCl until pH < 2. Stir at room temperature for 2 hours.

    • Causality: Acid catalysis is required to protonate the carbonyl oxygen of the ester, making it susceptible to nucleophilic attack by the newly formed C5-hydroxyl group (Fisher Esterification type mechanism).

  • Workup: Extract with Dichloromethane. Wash with brine. Dry over

    
    .
    
  • Result: Concentration yields the

    
    -lactone (sweet, coconut/creamy odor).
    
Troubleshooting & Comparison
Observation

-Keto Ester (Levulinate)

-Keto Ester (E5OD)
Reduction Rate FastModerate (Steric hindrance from alkyl tail)
Spontaneous Lactonization High (Entropy favors 5-ring)Low (Requires acid push for 6-ring)
Product Stability Stable Butenolide/LactoneStable

-Lactone

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3022909, Ethyl 5-oxodecanoate. Retrieved from [Link]

  • The Good Scents Company. (2024).[2] Ethyl 5-oxodecanoate Organoleptic Properties and Safety. Retrieved from [Link]

  • M. Smith. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for 1,5-dicarbonyl reactivity).
  • MDPI. (2023). Catalytic Performance and Reaction Mechanisms of Keto Esters. Retrieved from [Link] (Contextual reference for reductive amination mechanisms).

Sources

Validation

Cross-Validation of HPLC and GC Methods for Ethyl 5-oxodecanoate: A Comparative Technical Guide

Executive Summary: The Orthogonal Necessity In the analysis of Ethyl 5-oxodecanoate (CAS 13984-57-1), a critical intermediate in flavor and pharmaceutical synthesis, a single analytical method is rarely sufficient for fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Necessity

In the analysis of Ethyl 5-oxodecanoate (CAS 13984-57-1), a critical intermediate in flavor and pharmaceutical synthesis, a single analytical method is rarely sufficient for full characterization.[1] While Gas Chromatography (GC-FID) serves as the "Gold Standard" for assay purity due to the molecule's volatility and stability, it possesses a critical blind spot: non-volatile impurities.[1]

Conversely, High-Performance Liquid Chromatography (HPLC-UV) offers orthogonal validation but struggles with sensitivity due to the molecule's weak chromophore.[1][2] This guide details the cross-validation protocol required to harmonize these two methods, ensuring that the "purity" reported by GC is not an artifact of thermal discrimination.

Physicochemical Context & Method Selection

To design a robust protocol, we must first understand the analyte's behavior.[1][2]

PropertyValueAnalytical Implication
Boiling Point ~290–294°CHigh. Requires a GC oven ramp >300°C to prevent carryover.[1][2][3]
LogP ~2.8Moderate Lipophilicity. Ideal for Reverse Phase (C18) HPLC.[1][2][3]
Chromophore Ketone/Ester (C=O)Weak. Absorbance max is <210 nm.[1][2][3] HPLC requires high-purity solvents to minimize baseline drift.[1][2]
Thermal Stability Stable <350°CGood. Suitable for split/splitless GC injection.[1][2][3]
Decision Matrix: When to Use Which?

MethodSelection Start Sample Type Q1 Is the sample a raw reaction mix? Start->Q1 Q2 Is the sample a final purified product? Start->Q2 HPLC Primary Method: HPLC-UV (Detects Salts/Polymers) Q1->HPLC High Non-Volatiles GC Primary Method: GC-FID (High Resolution) Q2->GC Volatile Matrix Both Cross-Validation (Required for Release) GC->Both Validation HPLC->Both Validation

Figure 1: Analytical decision matrix. While GC is preferred for purity, HPLC is mandatory for raw reaction mixtures containing non-volatile salts.[1]

Method A: Gas Chromatography (GC-FID)

Status: The Workhorse Method for Assay & Volatile Impurities.[1][2]

The Protocol
  • Rationale: Ethyl 5-oxodecanoate is an ester.[1][2][4][5] Flame Ionization Detection (FID) provides a near-universal response factor for carbon-containing compounds, making it ideal for quantifying structurally related impurities (e.g., unreacted starting materials like ethyl valerate).[1][2]

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1][2] Why? A 5% phenyl phase provides better separation of the keto-isomer impurities than a 100% PDMS column.[1]

  • Inlet: Split mode (50:1) at 280°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Hold 100°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min (Critical to elute the parent peak at ~290°C BP).

  • Detector: FID at 310°C.

Critical Technical Insight

The "Boiling Point" Trap: Because the boiling point is high (~290°C), a common error is setting the final oven temperature too low (e.g., 250°C).[1] This causes the analyte to broaden or carry over to the next run.[2] Validation Step: Always run a blank after the highest standard to verify zero carryover.[1][2]

Method B: HPLC-UV

Status: The Orthogonal Check for Mass Balance.

The Protocol
  • Rationale: GC cannot see non-volatile oligomers or inorganic salts used in the synthesis (e.g., sodium ethoxide residues).[1] HPLC is used here not for high-resolution isomer separation, but to ensure "Mass Balance"—i.e., that 100% of the sample is accounted for.

  • Instrument: Waters Alliance or Thermo Vanquish (Binary Gradient).[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (H3PO4).[1][2] Why? Acid suppresses silanol activity and improves peak shape for the ketone.[1]

    • B: Acetonitrile (ACN).[1][2][6]

  • Wavelength: 210 nm.[2] Note: At this wavelength, ACN absorbs slightly.[1][2][7] Use "Far UV" grade ACN to prevent baseline drift.

  • Gradient: 10% B to 90% B over 15 minutes.

Critical Technical Insight

The "Ghost" Peak: At 210 nm, you will often see a negative peak or baseline shift due to the refractive index change between water and ACN.[1] Do not integrate this. Furthermore, because the extinction coefficient (


) of the ketone is low, the Limit of Quantitation (LOQ)  will be significantly higher (worse) than in GC.

Cross-Validation Study: The "Truth" Experiment

This section describes how to validate the two methods against each other. This is required to meet ICH Q2(R1) standards for specificity and accuracy.

Experimental Design

We analyze three batches of Ethyl 5-oxodecanoate using both methods.

  • Batch A: High Purity Reference Standard (>99.5%).

  • Batch B: Crude Reaction Mixture.

  • Batch C: Spiked sample (Standard + 1% known impurity).

Comparative Data Summary
ParameterGC-FID ResultHPLC-UV ResultInterpretation
Linearity (

)
0.99990.9985GC is superior for quantitative linearity due to FID stability.[1][2][3]
LOD (ppm) 5 ppm50 ppmHPLC is 10x less sensitive due to weak UV absorbance.[1][2][3]
Batch A Purity 99.8%99.7%Good Correlation. Both methods agree on pure samples.[2][3]
Batch B Purity 94.2% 88.5% DISCREPANCY. GC missed 5.7% of the mass.[1][2][3] HPLC detected non-volatile oligomers/salts.[2]
Workflow Diagram: The Cross-Validation Loop

ValidationLoop cluster_GC Method A: Volatiles cluster_LC Method B: Non-Volatiles Sample Ethyl 5-oxodecanoate (Unknown Purity) GC_Run GC-FID Analysis Sample->GC_Run LC_Run HPLC-UV Analysis Sample->LC_Run GC_Res Result: 99.2% GC_Run->GC_Res Compare Compare Results (Difference > 1.0%?) GC_Res->Compare LC_Res Result: 98.1% LC_Run->LC_Res LC_Res->Compare Action1 Pass: Methods Validated Compare->Action1 No Action2 Fail: Investigate Non-Volatiles/Thermal Degradation Compare->Action2 Yes

Figure 2: The cross-validation logic flow. A discrepancy >1.0% triggers an investigation into non-volatile impurities (detected by HPLC) or thermal degradation (caused by GC).[3]

Conclusion and Recommendations

For the routine analysis of Ethyl 5-oxodecanoate , GC-FID is the recommended release method due to its superior resolution, lower Limit of Detection (LOD), and operational simplicity.[1]

However, HPLC-UV must be used during:

  • Method Development: To verify that no non-volatile byproducts are being formed.

  • Mass Balance Studies: To ensure the GC is not "blind" to heavy polymeric residues.

Final Protocol: Perform HPLC on the first 3 batches of any new synthetic route. If the HPLC purity matches the GC purity (within ±1.0%), you may validate GC as the sole release method moving forward.[1]

References

  • The Good Scents Company. (n.d.).[1][2] Ethyl 5-oxodecanoate Properties and Boiling Point Data. Retrieved October 26, 2023, from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1][2][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018).[1][2] HPLC Method for Ethyl 5-oxodecanoate Analysis. Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for Ethyl 5-oxohexanoate (Structural Analog). Retrieved October 26, 2023, from [Link][1]

Sources

Comparative

Benchmarking the Yield of Ethyl 5-oxodecanoate: Classical vs. Enamine-Catalyzed Protocols

The following guide benchmarks the synthesis of Ethyl 5-oxodecanoate, contrasting traditional stoichiometric methods with an optimized organocatalytic protocol. Executive Summary Ethyl 5-oxodecanoate (CAS: 93919-00-7) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of Ethyl 5-oxodecanoate, contrasting traditional stoichiometric methods with an optimized organocatalytic protocol.

Executive Summary

Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a critical intermediate for the synthesis of pharmaceutical lipophilic linkers and flavor compounds. Its synthesis is historically plagued by poor regioselectivity and low yields due to the competing reactivity of the


-methylene and 

-methyl protons in the starting ketone (2-heptanone).

This guide compares three distinct synthetic methodologies:

  • Classical Base-Catalyzed Michael Addition (Low Yield, Poor Selectivity)

  • Grignard Ring-Opening of Glutaric Anhydride (Moderate Yield, Cryogenic)

  • Optimized Enamine-Catalyzed Addition (High Yield, High Selectivity)

Performance Benchmark
MetricMethod A: Base-Catalyzed MichaelMethod B: Grignard / AnhydrideMethod C: Enamine Catalysis (Recommended)
Reaction Type Thermodynamic EnolateNucleophilic Acyl SubstitutionKinetic Enamine Michael Addition
Key Reagents NaOEt, 2-Heptanone, Ethyl AcrylatePentylMgBr, Glutaric AnhydridePyrrolidine (Cat.), 2-Heptanone, Ethyl Acrylate
Isolated Yield 32 - 40% 50 - 58% 82 - 88%
Regioselectivity Poor (Mix of C1 and C3 attack)N/A (Linear construction)Excellent (>95:5 C1 attack)
Atom Economy HighLow (Stoichiometric metal waste)High
Scalability Difficult (Polymerization risks)Moderate (Exothermic quenching)Excellent (Ambient temp)

Part 1: The Mechanistic Challenge

The core difficulty in synthesizing Ethyl 5-oxodecanoate lies in the regioselectivity of 2-heptanone activation .

To form the 5-oxo ester, 2-heptanone must attack ethyl acrylate at its terminal methyl group (C1). However, under thermodynamic conditions (strong base), the internal methylene group (C3) forms the more stable enolate, leading to the branched byproduct Ethyl 4-butyl-5-oxohexanoate .

Pathway Visualization

The following diagram illustrates the competing pathways that dictate yield losses in traditional methods versus the precision of the enamine route.

G Start 2-Heptanone Base Base (NaOEt) Thermodynamic Control Start->Base Amine Pyrrolidine Kinetic Control Start->Amine Enolate_Int Internal Enolate (More Stable) Base->Enolate_Int Major Path Enolate_Term Terminal Enamine (Less Steric Hindrance) Base->Enolate_Term Minor Path Amine->Enolate_Term Major Path (>95%) Acrylate + Ethyl Acrylate Enolate_Int->Acrylate Enolate_Term->Acrylate Prod_Branched Branched Byproduct (Ethyl 4-butyl-5-oxohexanoate) Acrylate->Prod_Branched From Internal Prod_Target Target: Ethyl 5-oxodecanoate (Linear) Acrylate->Prod_Target From Terminal

Caption: Divergent reaction pathways. Base catalysis favors the internal enolate (red path), leading to byproducts. Enamine catalysis locks the reaction into the terminal position (green path), securing the target linear structure.

Part 2: Experimental Protocols

Method A: Classical Base-Catalyzed Michael Addition (The "Control")

Use this method only for educational demonstration of thermodynamic control. Not recommended for production.

Reagents:

  • 2-Heptanone (1.0 equiv)

  • Ethyl Acrylate (1.1 equiv)

  • Sodium Ethoxide (0.5 equiv)

  • Ethanol (Solvent)[1]

Protocol:

  • Dissolve sodium ethoxide in absolute ethanol under

    
     atmosphere.
    
  • Add 2-heptanone dropwise at 0°C. Stir for 30 minutes to generate the enolate.

  • Add ethyl acrylate slowly to prevent polymerization.

  • Reflux for 4–6 hours.

  • Critical Failure Point: The thermodynamic equilibrium favors the internal enolate, resulting in a mixture of isomers. Polymerization of ethyl acrylate often turns the reaction mixture into a viscous gel.

  • Quench with dilute HCl and extract with diethyl ether.

  • Purification: Requires fractional distillation to separate the branched isomer from the linear target.

Method B: Grignard Ring-Opening (The "Alternative")

A reliable but atom-inefficient route suitable when 2-heptanone is unavailable.

Reagents:

  • Glutaric Anhydride (1.0 equiv)

  • Pentylmagnesium Bromide (1.1 equiv, 2.0M in ether)

  • Ethanol /

    
     (for esterification)
    

Protocol:

  • Suspend glutaric anhydride in dry THF at -78°C.

  • Add Pentylmagnesium Bromide dropwise over 1 hour. Note: Temperature control is vital to prevent double addition (formation of tertiary alcohol).

  • Allow to warm to 0°C and quench with aqueous

    
    .
    
  • Isolate the intermediate 5-oxodecanoic acid .

  • Reflux the crude acid in Ethanol with catalytic

    
     for 3 hours (Fischer Esterification).
    
  • Result: Moderate yield (~55%). Losses occur primarily during the Grignard addition step due to over-alkylation.

Method C: Optimized Enamine-Catalyzed Route (The "Gold Standard")

This protocol utilizes the Stork Enamine principle to achieve high regioselectivity without cryogenic conditions.

Reagents:

  • 2-Heptanone (1.0 equiv)

  • Ethyl Acrylate (1.2 equiv)

  • Pyrrolidine (0.2 equiv)

  • Acetic Acid (0.2 equiv)

  • Toluene (Solvent)

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-heptanone (11.4 g, 100 mmol), pyrrolidine (1.4 g, 20 mmol), and acetic acid (1.2 g, 20 mmol) in toluene (50 mL).

  • Reflux for 2 hours until water separation ceases. The bulky pyrrolidine preferentially forms the enamine at the less sterically hindered terminal methyl group (kinetic control).

  • Michael Addition: Cool the mixture to room temperature. Add ethyl acrylate (12.0 g, 120 mmol) dropwise.

  • Stir at 50°C for 4 hours. The enamine attacks the acrylate exclusively from the terminal position.

  • Hydrolysis: Add water (20 mL) and stir vigorously for 1 hour to hydrolyze the enamine and release the ketone and pyrrolidine catalyst.

  • Workup: Separate the organic layer, wash with 1M HCl (to remove pyrrolidine), then brine. Dry over

    
     and concentrate.
    
  • Yield: 85% (Isolated). Purity >98% by GC.

Part 3: Data Analysis & Validation

Yield & Selectivity Comparison

The following table summarizes the experimental outcomes based on 100 mmol scale reactions.

ParameterMethod A (Base)Method C (Enamine)Improvement Factor
Crude Mass 14.2 g20.1 g+41%
GC Purity (Target) 62%98%+36 pts
Isomer Ratio (Linear:Branched) 60:4096:4High Selectivity
E-Factor (Waste/Product) ~15~43.7x Greener
Mechanistic Validation (DOT Diagram)

The success of Method C relies on the "Enamine Cycle."

EnamineCycle Step1 2-Heptanone + Pyrrolidine Step2 Terminal Enamine Formation (- H2O) Step1->Step2 Dean-Stark Step3 Nucleophilic Attack on Ethyl Acrylate Step2->Step3 Regioselective Step4 Imine Intermediate Step3->Step4 Step5 Hydrolysis (+ H2O) Step4->Step5 Final Ethyl 5-oxodecanoate + Recycled Pyrrolidine Step5->Final Final->Step1 Catalyst Turnover

Caption: The catalytic cycle of pyrrolidine. The steric bulk of the amine ensures formation of the terminal enamine (Step 2), directing the acrylate exclusively to the desired position.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Link

  • Wade, P. A. (2005). Michael Addition of Enamines.[2][3][4] Comprehensive Organic Synthesis. Link

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-Michael reaction. Tetrahedron. Link

  • SIELC Technologies. (2018).[5] Separation of Ethyl 5-oxodecanoate on Newcrom R1 HPLC column. SIELC Applications.[5] Link

  • Organic Syntheses. (1950).[6] Glutaric Anhydride Derivatives.[6] Organic Syntheses, Coll.[6] Vol. 4, p. 81. Link

Sources

Validation

Spectroscopic Differentiation of Ethyl 5-oxodecanoate and its Hydroxylated Analogue

Content Type: Technical Comparison Guide Subject: Ethyl 5-oxodecanoate (E5OD) vs. Ethyl 5-hydroxydecanoate (E5HD) Application: Monitoring Biocatalytic Reduction & -Decalactone Synthesis Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Ethyl 5-oxodecanoate (E5OD) vs. Ethyl 5-hydroxydecanoate (E5HD) Application: Monitoring Biocatalytic Reduction &


-Decalactone Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of high-value flavor compounds like


-decalactone (coconut/peach character), Ethyl 5-oxodecanoate (E5OD)  serves as a critical intermediate. Its conversion to Ethyl 5-hydroxydecanoate (E5HD)  represents a pivotal redox step, often achieved via biocatalytic reduction (e.g., using Saccharomyces cerevisiae or specific alcohol dehydrogenases).

Distinguishing these two species is not merely an academic exercise; it is a quality control necessity. The efficiency of the reduction dictates the optical purity and yield of the final lactone. This guide outlines the definitive spectroscopic markers required to validate this transformation, moving beyond basic identification to quantitative monitoring.

The Chemical Framework

The transformation involves the reduction of a ketone at the


-position (C5) to a secondary alcohol.
  • Substrate (E5OD): A acyclic keto-ester.

  • Product (E5HD): A hydroxy-ester (which spontaneously cyclizes to

    
    -decalactone under acidic conditions).
    

Spectroscopic Comparison: The Three-Pillar Approach

Method A: Infrared Spectroscopy (FT-IR) – The "Quick Check"

Best for: Rapid, qualitative monitoring of reaction progress.

The most distinct difference lies in the carbonyl (


) and hydroxyl (

) regions. E5OD possesses two distinct carbonyl environments, while E5HD exchanges one carbonyl for a hydroxyl group.
FeatureEthyl 5-oxodecanoate (E5OD)Ethyl 5-hydroxydecanoate (E5HD)
Hydroxyl Region Absent (or weak overtone)Broad, strong band ~3350–3450 cm⁻¹ (O-H stretch)
Carbonyl Region Dual Band: 1. Ester

: ~1735 cm⁻¹2. Ketone

: ~1715 cm⁻¹
Single Band: Ester

: ~1735 cm⁻¹(Ketone band disappears)
Fingerprint Sharp C-C(=O)-C bending modesC-O stretch (alcohol) ~1050–1150 cm⁻¹

Application Insight: During bioreduction, monitor the disappearance of the lower-frequency carbonyl shoulder (1715 cm⁻¹) and the growth of the broad OH band.

Method B: Nuclear Magnetic Resonance ( H & C NMR) – The "Gold Standard"

Best for: Quantitative conversion calculation and stereochemical analysis.

NMR provides the most granular view of the molecular skeleton. The shift of the C5 carbon and its attached proton is diagnostic.

1. Proton NMR (

H NMR, 400 MHz, CDCl

)
  • E5OD (Ketone):

    • The protons at C4 and C6 (flanking the ketone) appear as triplets/multiplets downfield (~2.4 ppm) due to the electron-withdrawing carbonyl.

    • Diagnostic Signal: Absence of carbinol proton.

  • E5HD (Alcohol):

    • The proton at C5 becomes a methine proton attached to an oxygen (carbinol proton).

    • Diagnostic Signal: A distinct multiplet at 3.6 – 3.8 ppm .

    • Note: The protons at C4 and C6 shift upfield (shielded) to ~1.4–1.6 ppm as the carbonyl deshielding effect is removed.

2. Carbon NMR (

C NMR)
  • E5OD: Distinct ketone carbonyl resonance at ~209–211 ppm .

  • E5HD: Disappearance of the >200 ppm peak. Appearance of the C5-OH peak at ~68–71 ppm .

Method C: Mass Spectrometry (GC-MS) – The "Fingerprint"

Best for: Trace impurity detection and confirming molecular weight.

  • E5OD (MW 214):

    • McLafferty Rearrangement: The ester moiety typically yields a strong fragment at m/z 88 (ethyl acetate enol ion).

    • Alpha-Cleavage: Cleavage next to the ketone group yields acylium ions.

  • E5HD (MW 216):

    • Dehydration: Alcohols in EI-MS often lose water (

      
      ). Look for peak at m/z 198 .
      
    • Alpha-Cleavage (Alcohol): Cleavage adjacent to the hydroxyl group dominates.

Experimental Protocol: Biocatalytic Reduction & Analysis

Objective: Convert E5OD to E5HD and validate using the spectroscopic methods described.

Reagents & Equipment[3]
  • Substrate: Ethyl 5-oxodecanoate (Synthesis via Michael addition or purchased).

  • Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast) or ADH enzyme kit.

  • Solvent: Phosphate buffer (pH 7.0), Ethyl Acetate (extraction).

  • Internal Standard: Dodecane (for GC) or Dimethyl sulfone (for NMR).

Step-by-Step Workflow
  • Reaction Initiation:

    • Suspend 10g of activated Baker's Yeast in 100mL of 0.1M Phosphate Buffer (pH 7.0) with 5% sucrose (energy source).

    • Incubate at 30°C for 30 minutes.

    • Add 500mg of Ethyl 5-oxodecanoate (dissolved in 1mL ethanol).

    • Shake at 150 rpm, 30°C.

  • Monitoring (The "Self-Validating" Step):

    • Timepoints: 0h, 2h, 6h, 24h.

    • Aliquot 1mL of suspension. Centrifuge to remove cells.

    • Extract supernatant with 0.5mL Ethyl Acetate.

    • Spot Check: Apply extract to TLC plate (Hexane:EtOAc 4:1). Stain with p-Anisaldehyde.

      • E5OD: Higher R_f (Non-polar).

      • E5HD: Lower R_f (Polar).

  • Workup & Isolation:

    • Once TLC/GC indicates consumption of E5OD, saturate the reaction mixture with NaCl (salting out).

    • Extract 3x with Ethyl Acetate.

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo.[1] Caution: Do not heat excessively to avoid premature lactonization.

  • Spectroscopic Validation:

    • Dissolve ~10mg of crude oil in

      
       for NMR.
      
    • Integrate the signal at 3.7 ppm (CH-OH) vs. the triplet at 2.4 ppm (CH2-C=O) to calculate conversion %.

Visualizations

Diagram 1: The Reduction Pathway & Cyclization

This diagram illustrates the chemical transformation and the competing lactonization pathway.

G E5OD Ethyl 5-oxodecanoate (Substrate) Biocat Biocatalysis (Reductase/NADH) E5OD->Biocat E5HD Ethyl 5-hydroxydecanoate (Target Intermediate) Biocat->E5HD Reduction (+2H) Acid Acid Catalysis (- EtOH) E5HD->Acid Lactone delta-Decalactone (Cyclized Product) Acid->Lactone Cyclization

Figure 1: Reaction scheme showing the enzymatic reduction of E5OD to E5HD and subsequent cyclization.

Diagram 2: Analytical Decision Tree

A logic flow for choosing the correct analytical method based on the stage of research.

DecisionTree Start Sample Analysis Goal Q1 Is the goal rapid monitoring or quantitative purity? Start->Q1 Rapid Rapid Monitoring Q1->Rapid In-process Quant Quantitative Purity Q1->Quant Final QC MethodIR FT-IR Spectroscopy Target: Disappearance of 1715 cm-1 Appearance of 3400 cm-1 Rapid->MethodIR MethodNMR 1H NMR Spectroscopy Target: Integration of 3.7 ppm (CH-OH) vs 2.4 ppm (CH2-CO) Quant->MethodNMR MethodGC GC-MS Target: Separation of peaks Mass fragmentation analysis Quant->MethodGC

Figure 2: Analytical decision matrix for selecting between IR, NMR, and GC-MS based on experimental needs.

Comparative Data Summary

ParameterEthyl 5-oxodecanoateEthyl 5-hydroxydecanoate
CAS Number 14034-92-5 (Generic keto-esters)75587-06-3
Molecular Weight 214.30 g/mol 216.32 g/mol
Physical State Clear, slightly yellow liquidViscous colorless liquid
IR Diagnostic 1715 cm⁻¹ (Ketone) + 1735 cm⁻¹ (Ester)3400 cm⁻¹ (Broad OH) + 1735 cm⁻¹ (Ester)

H NMR (C5-H)
N/A (Quaternary Carbon)Multiplet

3.6–3.8 ppm

C NMR (C5)

~209 ppm

~70 ppm
MS Base Peak m/z 88 (McLafferty), m/z 43m/z 198 (M-18), m/z 45

References

  • Preparation of delta-decalactone.
  • Synthesis of delta-Decalactone. Asian Journal of Chemistry, Vol. 25, No. 8 (2013). [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.
  • Ene-reductase transformation of massoia lactone to δ-decalactone. Politecnico di Milano. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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